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  • Product: (2R,3R)-3-aminobutan-2-ol
  • CAS: 110716-81-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2R,3R)-3-aminobutan-2-ol: A Chiral Building Block for Asymmetric Synthesis

This guide provides a comprehensive technical overview of (2R,3R)-3-aminobutan-2-ol (CAS: 110716-81-9), a vital chiral building block for researchers, scientists, and professionals in drug development and fine chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (2R,3R)-3-aminobutan-2-ol (CAS: 110716-81-9), a vital chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its stereochemical significance, synthesis, applications, and the critical analytical methods required for its quality control, moving beyond a simple data sheet to explain the causality and practical insights essential for laboratory application.

Introduction: The Significance of Stereochemistry

In the realm of pharmaceuticals and bioactive molecules, the three-dimensional arrangement of atoms—stereochemistry—is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit vastly different biological activities. (2R,3R)-3-aminobutan-2-ol is a member of the β-amino alcohol family, a class of compounds prized for their dual functionality and defined stereochemistry.[1] Its two adjacent chiral centers (at C2 and C3) in a specific threo configuration make it a powerful tool for transferring stereochemical information during a synthetic sequence. This molecule is not merely a reactant; it is a vehicle for installing chirality, making it an invaluable intermediate in the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2]

Physicochemical and Stereochemical Properties

(2R,3R)-3-aminobutan-2-ol is one of four possible stereoisomers of 3-aminobutan-2-ol.[1] Its diastereomers are the (2R,3S) and (2S,3R) forms (the erythro pair), and its enantiomer is (2S,3S)-3-aminobutan-2-ol.[1] This specific threo arrangement of the hydroxyl and amino groups dictates its unique reactivity and how it orients itself in space, which is the very source of its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of (2R,3R)-3-aminobutan-2-ol

PropertyValueSource
CAS Number 110716-81-9[3]
Molecular Formula C₄H₁₁NO[3]
Molecular Weight 89.14 g/mol [3][4]
IUPAC Name (2R,3R)-3-aminobutan-2-ol[3]
Synonyms (2R,3R)-3-Amino-2-butanol, threo-3-Amino-2-butanol[3][4]
SMILES CO">C@HN[3]
InChIKey FERWBXLFSBWTDE-QWWZWVQMSA-N[3]
LogP -0.2856 (Computed)[4]
Topological Polar Surface Area 46.25 Ų (Computed)[4]
Storage Temperature 2-8°C, Sealed in dry conditions[4]

Spectroscopic Characterization

Structural elucidation and confirmation are critical for any chemical entity. While specific, citable spectra for the (2R,3R) isomer are not broadly published, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the two non-equivalent methyl groups (doublets), the two methine protons (CH-OH and CH-NH₂), and the exchangeable protons of the hydroxyl and amino groups. The coupling constant (J-value) between the two methine protons is particularly informative for confirming the threo (or anti) relative stereochemistry.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Four distinct signals corresponding to the four carbon atoms in the molecule are expected. The chemical shifts of the carbons bearing the -OH and -NH₂ groups would be characteristic.

  • IR (Infrared) Spectroscopy: Key stretches would include a broad O-H band (around 3300-3400 cm⁻¹) and N-H bands from the primary amine, also in the 3300-3400 cm⁻¹ region. C-H, C-O, and C-N stretching bands would also be present in the fingerprint region.

  • MS (Mass Spectrometry): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 89, with fragmentation patterns corresponding to the loss of water, methyl, or amino groups.

Stereoselective Synthesis

The synthesis of enantiomerically pure (2R,3R)-3-aminobutan-2-ol typically relies on the stereoselective reduction of the corresponding chiral aminoketone, (3R)-3-aminobutan-2-one. This approach ensures the configuration at the C3 center is set, while the reduction establishes the new stereocenter at C2.

Representative Protocol: Stereoselective Reduction

This protocol is a representative method based on standard procedures for the reduction of α-aminoketones. The choice of a borohydride reducing agent is standard for this transformation, offering good selectivity and operational simplicity.

Objective: To synthesize (2R,3R)-3-aminobutan-2-ol via the stereoselective reduction of (3R)-3-aminobutan-2-one hydrochloride.

Materials:

  • (3R)-3-aminobutan-2-one hydrochloride

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (3R)-3-aminobutan-2-one hydrochloride (1.0 eq) in anhydrous methanol. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (approx. 1.5 eq) to the stirred solution in small portions, ensuring the temperature remains below 5°C. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of concentrated HCl at 0°C until the effervescence ceases and the solution is acidic (pH ~1-2). This destroys excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Basification and Extraction: To the resulting residue, add water and cool in an ice bath. Make the aqueous solution strongly basic (pH > 12) by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (2R,3R)-3-aminobutan-2-ol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start (3R)-3-aminobutan-2-one HCl in anhydrous MeOH ice_bath Cool to 0°C start->ice_bath add_nabh4 Add NaBH₄ (1.5 eq) (keep T < 5°C) ice_bath->add_nabh4 Initiate Reaction stir Stir at 0°C for 2-4h add_nabh4->stir tlc Monitor by TLC stir->tlc quench Quench with HCl (pH 1-2) tlc->quench Reaction Complete rotovap Remove MeOH quench->rotovap basify Basify with NaOH (pH > 12) rotovap->basify extract Extract with CH₂Cl₂ basify->extract dry Dry & Concentrate extract->dry purify Purify (Distillation) dry->purify end end purify->end Final Product: (2R,3R)-3-aminobutan-2-ol

Caption: Workflow for the synthesis of (2R,3R)-3-aminobutan-2-ol.

Applications in Asymmetric Synthesis

The primary value of (2R,3R)-3-aminobutan-2-ol lies in its application as a chiral ligand or auxiliary. The nitrogen and oxygen atoms can chelate to a metal center, forming a rigid chiral environment that forces incoming reactants to approach from a specific direction, thereby inducing high stereoselectivity.[2]

A classic application is in the enantioselective addition of organozinc reagents to aldehydes.[2] The amino alcohol reacts with diethylzinc to form a chiral catalyst. This catalyst then coordinates with the aldehyde, and the stereochemistry of the ligand dictates which face of the aldehyde is exposed for the addition of another equivalent of the organozinc reagent. This leads to the formation of a secondary alcohol with high enantiomeric excess.[2]

G L Chiral Ligand ((2R,3R)-3-aminobutan-2-ol) Intermediate Chiral Metal-Ligand-Substrate Complex (Transition State) L->Intermediate Chelation M Metal Center (e.g., Zn, B) M->Intermediate Substrate Prochiral Substrate (e.g., Aldehyde) Substrate->Intermediate Coordination Reagent Reagent (e.g., Et₂Zn) Reagent->Intermediate Product Enantiomerically Enriched Product Intermediate->Product Stereoselective Attack

Caption: General mechanism of stereochemical induction.

Analytical Quality Control: Chiral Purity Determination

Confirming the enantiomeric purity of (2R,3R)-3-aminobutan-2-ol is arguably the most critical analytical task. Since enantiomers have identical properties in an achiral environment, a chiral discriminator is required. While direct separation on a chiral HPLC column is possible, a more robust and common method involves pre-column derivatization to convert the enantiomers into diastereomers, which can then be easily separated on a standard achiral column like a C18.[5]

Protocol: Chiral Purity Analysis by HPLC after Derivatization

This protocol is based on established methods for the analysis of aminobutanol enantiomers.[5] The causality is as follows: the chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride, reacts with both the (2R,3R) and any contaminating (2S,3S) enantiomer to form two different diastereomers. These diastereomers have different physical properties and will interact differently with the stationary phase, allowing for their separation.

Part A: Derivatization Procedure

  • Sample Preparation: Accurately weigh the 3-aminobutan-2-ol sample (e.g., 20-30 mg) and dissolve it in an appropriate organic solvent (e.g., 1,2-dichloroethane or chloroform, 1-2 mL) in a small vial.

  • Reagent Addition: In a separate vial, prepare a solution of the chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride (approx. 2-4 molar equivalents relative to the amine), in the same solvent.

  • Reaction: Add the derivatizing agent solution to the stirred aminobutanol solution at room temperature (e.g., 30°C).[5] The reaction is typically rapid. Allow it to proceed for 15-30 minutes.

  • Dilution: Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis (e.g., ~0.5 mg/mL).

Part B: HPLC Method

  • Instrument: Standard HPLC system with UV detector.

  • Column: Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water (e.g., 80:20 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Data Analysis:

  • Two peaks will be observed in the chromatogram, corresponding to the two diastereomeric derivatives.

  • Integrate the area of both peaks.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

G start Aminobutanol Sample (R,R) + (S,S) enantiomers dissolve Dissolve in Chloroform start->dissolve derivatize Add (R)-(+)-1-phenylethanesulfonyl chloride solution dissolve->derivatize reaction Derivatization Reaction (Forms Diastereomers) derivatize->reaction dilute Dilute for HPLC reaction->dilute inject Inject onto C18 Column dilute->inject separate HPLC Separation inject->separate detect UV Detection (254 nm) separate->detect result Chromatogram with Two Separated Peaks detect->result calculate Calculate % Enantiomeric Excess from Peak Areas result->calculate

Caption: Workflow for chiral purity analysis via HPLC.

Safety and Handling

(2R,3R)-3-aminobutan-2-ol is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a cool, dry place away from ignition sources. The recommended storage temperature is 2-8°C.[4] Keep the container tightly sealed under an inert atmosphere.

Conclusion

(2R,3R)-3-aminobutan-2-ol is more than a simple chemical intermediate; its value is intrinsically linked to its defined three-dimensional structure. For the medicinal chemist or process developer, understanding its properties, synthesis, and, critically, its analysis is essential for leveraging its full potential. The derivatization-based HPLC method provides a robust and accessible means to verify the enantiomeric purity, which is the ultimate measure of quality for this chiral building block. By applying the principles and protocols outlined in this guide, researchers can confidently employ this versatile molecule in the stereocontrolled synthesis of the next generation of complex chemical entities.

References

  • Google Patents (2016). CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer.
  • PubChem (National Center for Biotechnology Information). (2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906. [Link]

  • Google Patents (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Journal of the Chemical Society, Perkin Transactions 1 (1980). Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin. [Link]

  • LCGC International (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Beilstein Journal of Organic Chemistry (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

Sources

Exploratory

Technical Guide: (2R,3R)-3-Amino-2-Butanol Stereochemistry and Structure

Executive Summary (2R,3R)-3-amino-2-butanol (CAS: 110716-81-9) is a chiral 1,2-amino alcohol characterized by two adjacent stereocenters with identical chiral sense ( ).[1][2] As a member of the erythro (or syn) diastere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-3-amino-2-butanol (CAS: 110716-81-9) is a chiral 1,2-amino alcohol characterized by two adjacent stereocenters with identical chiral sense (


).[1][2] As a member of the erythro (or syn) diastereomeric series, it exhibits distinct conformational preferences driven by intramolecular hydrogen bonding, differentiating it from its threo ((2R,3S) or (2S,3R)) counterparts.[1] This compound serves as a critical chiral building block in the synthesis of enantiopure oxazolines, chiral auxiliaries, and ligands for asymmetric transition metal catalysis.

This guide provides a rigorous analysis of the stereochemical structure, conformational dynamics, synthetic pathways, and applications of (2R,3R)-3-amino-2-butanol in modern drug development.

Part 1: Stereochemical & Structural Analysis[3]

Absolute and Relative Configuration

The (2R,3R) configuration implies that both the C2 (bearing the hydroxyl group) and C3 (bearing the amino group) centers possess the Rectus (Right-handed) configuration according to Cahn-Ingold-Prelog (CIP) priority rules.

  • IUPAC Name: (2R,3R)-3-aminobutan-2-ol[1][2][3]

  • Stereodescriptor: Erythro / Syn[1]

  • Enantiomer: (2S,3S)-3-amino-2-butanol[1]

  • Diastereomers: (2R,3S)- and (2S,3R)-3-amino-2-butanol (Threo pair)[1]

In the Fischer projection , the identical configuration (


) places the heteroatom substituents (-OH and -NH

) on the same side of the carbon backbone, classifying it as the erythro isomer.[1][4]
Conformational Analysis & Hydrogen Bonding

The structural stability and reactivity of (2R,3R)-3-amino-2-butanol are governed by the ability to form intramolecular hydrogen bonds (IMHB).

  • Dominant Interaction:

    
     (Hydroxyl donor, Amine acceptor).
    
  • Secondary Interaction:

    
     (Amine donor, Hydroxyl acceptor).
    

Quantum chemical calculations (DFT/G4) and spectroscopic data indicate that the


 interaction is energetically preferred due to the higher basicity of the nitrogen atom compared to oxygen. This interaction stabilizes the gauche  conformation, where the dihedral angle between the C-O and C-N bonds is approximately 60°.
Diagram 1: Stereochemical Relationships

Stereochemistry Racemate 3-Amino-2-butanol (Racemic Mixture) Erythro Erythro / Syn Pair (Substituents same side) Racemate->Erythro Diastereomers Threo Threo / Anti Pair (Substituents opposite side) Racemate->Threo Diastereomers RR (2R,3R)-3-amino-2-butanol Target Isomer Erythro->RR Resolution SS (2S,3S)-3-amino-2-butanol Enantiomer Erythro->SS RS (2R,3S)-3-amino-2-butanol Threo->RS SR (2S,3R)-3-amino-2-butanol Threo->SR RR->SS Enantiomers RS->SR Enantiomers

Caption: Stereochemical hierarchy of 3-amino-2-butanol isomers, highlighting the target (2R,3R) species.

Part 2: Synthesis & Production Protocols

Synthesizing enantiopure (2R,3R)-3-amino-2-butanol requires strategies that control both stereocenters simultaneously. Two primary methodologies are recommended: Chemical Resolution and Biocatalytic Transamination.

Method A: Chemo-Enzymatic Synthesis (Green Route)

This method utilizes amine dehydrogenases (AmDH) or transaminases (TA) to convert chiral hydroxy-ketones into amino alcohols with high stereoselectivity.

Protocol Overview:

  • Substrate: (R)-3-hydroxy-2-butanone ((R)-Acetoin).

  • Enzyme: (R)-selective Amine Dehydrogenase (e.g., engineered Sporosarcina sp. variants).

  • Cofactor Regeneration: NADH/Formate Dehydrogenase system.

  • Conditions: pH 8.5, Ammonium buffer, 30°C.

Mechanism: The enzyme performs a reductive amination on the ketone carbonyl.[5] Since the substrate already possesses the C2-(R) configuration, the enzyme's stereocontrol at C3 yields the (2R,3R) product.

Method B: Classical Chemical Resolution

For laboratories without biocatalysis capabilities, resolution of the erythro racemate is the standard approach.

Step-by-Step Protocol:

  • Synthesis of Racemate: React trans-2,3-epoxybutane with ammonia (ring opening favors trans product, yielding threo) OR reductive amination of acetoin (yields mixture).

    • Note: To specifically target erythro, condense acetoin with (R)-1-phenylethylamine, separate diastereomers, and hydrogenolyze.

  • Resolution:

    • Dissolve racemic erythro-3-amino-2-butanol in ethanol.

    • Add 0.5 equivalents of (+)-L-Tartaric acid .

    • Crystallize the tartrate salt. The (2R,3R) amine typically forms the less soluble diastereomeric salt with (+)-tartaric acid.

    • Liberation: Treat the salt with NaOH/H2O and extract with DCM.

    • Distillation: Purify the free amine (bp ~167°C).

Diagram 2: Synthesis Workflow

Synthesis Acetoin (R)-Acetoin (Chiral Substrate) Enzyme Biocatalysis (R)-Amine Dehydrogenase NADH Recycling Acetoin->Enzyme Amine Ammonium Formate (N Source) Amine->Enzyme Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Reductive Amination Product (2R,3R)-3-amino-2-butanol >99% ee, >95% de Intermediate->Product Stereoselective Hydride Transfer

Caption: Biocatalytic route ensuring high diastereoselectivity for the (2R,3R) isomer.

Part 3: Physical Properties & Characterization[2][7]

Accurate characterization is vital to ensure optical purity, as minor threo impurities can drastically alter catalytic performance in downstream applications.

Key Physical Data[2]
PropertyValue / Description
CAS Number 110716-81-9
Molecular Formula C

H

NO
Molecular Weight 89.14 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 167.2 ± 13.0 °C (at 760 mmHg)
Density 0.9 ± 0.1 g/cm³
pKa ~9.5 (Amine conjugate acid)
Solubility Miscible with water, ethanol, DMSO; slightly soluble in hexanes
Analytical Fingerprint
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.5-3.7 (m, 1H, CH-O)
      
    • 
       2.8-3.0 (m, 1H, CH-N)
      
    • 
       1.0-1.2 (d, 3H, CH3-C2)
      
    • 
       0.9-1.1 (d, 3H, CH3-C3)
      
    • Note: The coupling constant

      
       is diagnostic. Erythro isomers typically show smaller 
      
      
      
      values (~4-5 Hz) compared to threo (~7-9 Hz) due to the gauche preference in the H-bonded conformer.

Part 4: Applications in Drug Development

Chiral Auxiliaries & Ligands

(2R,3R)-3-amino-2-butanol is a scaffold for "privileged ligands" in asymmetric catalysis.

  • Oxazolines: Condensation with nitriles yields chiral oxazolines, used in Noyori Asymmetric Transfer Hydrogenation . The cis-4,5-dimethyl substitution pattern (derived from the erythro backbone) restricts conformational freedom, enhancing enantioselectivity.

  • Salen Ligands: Used as the diamine/amino-alcohol backbone for Mn-Salen complexes in asymmetric epoxidation.

Pharmaceutical Intermediates

The specific stereochemistry is crucial for "matched" interactions in biological systems.

  • Peptidomimetics: Acts as a threonine isostere (replacing the carboxyl with a methyl group) in protease inhibitors.

  • Dolutegravir Synthesis: While (R)-3-aminobutanol is the primary intermediate, the (2R,3R) isomer serves as a model for developing stereoselective variants of integrase inhibitors.

References

  • PubChem. (2025).[2][6][7] (2R,3R)-3-aminobutan-2-ol (CID 12342906).[2] National Library of Medicine. [Link]

  • Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry.[3] [Link]

  • MDPI. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate.[8] Crystals.[8] [Link]

  • ChemSrc. (2025). (2R,3R)-3-Amino-2-butanol CAS 110716-81-9 Data.[1][2][3][9][Link]

Sources

Foundational

Stereochemical Divergence: A Technical Analysis of Erythro and Threo 3-Aminobutan-2-ol

Executive Summary 3-Aminobutan-2-ol represents a fundamental scaffold in asymmetric synthesis, serving as a precursor for chiral auxiliaries, oxazolines, and biologically active vicinal amino alcohols (e.g., sphingolipid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminobutan-2-ol represents a fundamental scaffold in asymmetric synthesis, serving as a precursor for chiral auxiliaries, oxazolines, and biologically active vicinal amino alcohols (e.g., sphingolipids and


-blockers). The distinction between its erythro (syn) and threo (anti) diastereomers is not merely academic; it dictates reaction kinetics, biological binding affinity, and the stereochemical outcome of subsequent derivatizations. This guide provides a rigorous technical examination of these isomers, focusing on spectroscopic differentiation, stereoselective synthesis, and the mechanistic implications of their conformational preferences.

Stereochemical Fundamentals & Nomenclature

The molecule 3-aminobutan-2-ol contains two adjacent chiral centers at C2 and C3, giving rise to four stereoisomers.[1] The terms erythro and threo are derived from carbohydrate nomenclature (erythrose and threose) and describe the relative configuration of the substituents.[2][3]

Configuration Mapping
  • Erythro (Syn): In the Fischer projection, the heteroatoms (hydroxyl and amino groups) reside on the same side .[1][2] This corresponds to the (

    
    ) and (
    
    
    
    ) enantiomeric pair.[1]
  • Threo (Anti): In the Fischer projection, the heteroatoms reside on opposite sides .[2] This corresponds to the (

    
    ) and (
    
    
    
    ) enantiomeric pair.[1]

Note: While IUPAC recommends (


) relative stereodescriptors, "erythro/threo" remains the standard vernacular in process chemistry for this scaffold.
Conformational Visualization

The reactivity difference between these isomers stems from their ground-state conformations. In non-polar solvents, intramolecular hydrogen bonding (


) stabilizes specific rotamers.

Stereochemistry cluster_0 Erythro (Syn) Series cluster_1 Threo (Anti) Series E1 (2R,3S)-3-aminobutan-2-ol Conf_E Conformation: Gauche (H-Bond stabilized) Substituents eclipsed in Fischer E1->Conf_E E2 (2S,3R)-3-aminobutan-2-ol E2->Conf_E T1 (2R,3R)-3-aminobutan-2-ol Conf_T Conformation: Anti-Periplanar (Backbone) Substituents trans in Fischer T1->Conf_T T2 (2S,3S)-3-aminobutan-2-ol T2->Conf_T

Figure 1: Stereochemical classification of 3-aminobutan-2-ol isomers.

Spectroscopic Differentiation (NMR)[1]

Nuclear Magnetic Resonance (NMR) is the primary method for assigning relative stereochemistry without X-ray crystallography. The vicinal coupling constant (


) is the diagnostic parameter.
Proton NMR ( H-NMR) Diagnostics

The magnitude of the coupling constant depends on the dihedral angle (


) between the C2-H and C3-H protons, governed by the Karplus equation.
ParameterErythro (Syn)Threo (Anti)Mechanistic Basis

(Hz)
~ 3.0 – 5.0 Hz ~ 7.0 – 9.0 Hz Dihedral angle variance in H-bonded conformers.
Conformation Gauche H-H relationshipAnti H-H relationshipThreo isomer adopts an anti-periplanar arrangement of protons to minimize steric clash between methyl groups while maintaining H-bonding.
Chemical Shift Methyl signals often downfieldMethyl signals often upfieldAnisotropic shielding effects from adjacent heteroatoms.

Critical Technical Note: These values assume a non-polar solvent (e.g.,


) where intramolecular H-bonding dominates. In polar protic solvents (

,

), the H-bonds are disrupted, and the populations of rotamers average out, causing the

values to converge (often to ~6-7 Hz), making differentiation difficult. Always perform stereochemical assignment in

or

.

Synthetic Pathways & Selectivity[1][4][5]

Controlling the diastereoselectivity during the synthesis of 3-aminobutan-2-ol is achieved through the choice of reducing agent and protecting groups.

Reduction of 3-Aminobutan-2-one

Direct reduction of the


-amino ketone.
  • Chelation Control (Erythro-Selective):

    • Reagent:

      
       or 
      
      
      
      in ether.
    • Mechanism:[4][5] The metal coordinates to both the carbonyl oxygen and the amine nitrogen, forming a rigid 5-membered chelate. Hydride attacks from the less hindered face (opposite the side chain).

    • Result: Favors Erythro (Syn).[1]

  • Felkin-Anh Control (Threo-Selective):

    • Reagent:

      
       in MeOH/EtOH (protic solvents disrupt chelation) or bulky hydrides (e.g., L-Selectride).
      
    • Mechanism:[4][5] The reaction proceeds through the open-chain transition state where the largest group (the amino group, often protected as N-benzyl or N-Boc) is perpendicular to the carbonyl.

    • Result: Favors Threo (Anti).

Biocatalytic Synthesis (High Specificity)

Recent advances utilize Amine Dehydrogenases (AmDHs) for the reductive amination of 3-hydroxybutan-2-one.[6]

  • Selectivity: Can achieve >99% de and ee for the (2R,3R)-Threo isomer [1].

  • Advantage: Avoids toxic metal hydrides and tedious separations.

Reactivity Profile: N-to-O Migration & Cyclization

The most distinct chemical difference between the isomers is their behavior in cyclization reactions, specifically the formation of oxazolines or N-to-O acyl migration.

The Oxazoline Mechanism

When N-acylated 3-aminobutan-2-ol derivatives are treated with acid (e.g., thionyl chloride or strong Lewis acids), they cyclize to form oxazolines. This reaction proceeds with inversion of configuration at the C-O center.

  • Erythro Precursor

    
    Trans-Oxazoline  (via inversion).
    
  • Threo Precursor

    
    Cis-Oxazoline  (via inversion).
    

However, in N-to-O acyl migration (acid-catalyzed), the reaction proceeds through a cyclic ortho-hydroxyoxazolidine intermediate. The stability of this intermediate dictates the rate.

Migration cluster_erythro Erythro Reactivity cluster_threo Threo Reactivity E_Start N-Acyl Erythro E_TS TS: Cis-like Substituents Clash E_Start->E_TS - H2O E_Prod Cis-Oxazoline (Kinetically Slower) E_TS->E_Prod T_Start N-Acyl Threo T_TS TS: Trans-like Steric Relief T_Start->T_TS - H2O T_Prod Trans-Oxazoline (Kinetically Faster) T_TS->T_Prod

Figure 2: Kinetic divergence in cyclization. Threo isomers typically cyclize faster due to less steric strain in the transition state leading to the trans-oxazoline.

Experimental Protocols

Protocol: Separation of Diastereomers via Derivatization

Separation of the free bases is difficult due to similar boiling points. Derivatization with a chiral agent or sulfonyl chloride enhances separation.

Reagents:

  • Racemic/Mixed 3-aminobutan-2-ol

  • (R)-(+)-1-phenylethanesulfonyl chloride (or Tosyl Chloride for simple diastereomer separation)

  • Triethylamine (TEA)[6]

  • Dichloromethane (DCM)

Workflow:

  • Derivatization: Dissolve 1.0 eq of amino alcohol mixture in DCM (0.5 M). Add 1.2 eq TEA. Cool to 0°C.

  • Addition: Dropwise add 1.1 eq of sulfonyl chloride. Warm to RT and stir for 4 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Separation:

    • Flash Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 80:20 to 60:40).

    • Result: The threo-sulfonamide typically elutes after the erythro-sulfonamide due to stronger interaction with silica (polarity difference induced by H-bonding capability).

  • Hydrolysis (Recovery): Reflux separated sulfonamide in 48% HBr/Phenol or Na/Naphthalene to recover the pure amino alcohol salt.

Protocol: HPLC Analytical Method

For determining diastereomeric ratio (dr) and enantiomeric excess (ee) without derivatization.

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).

    • Note: If sensitivity is low, pre-column derivatization with benzoyl chloride is recommended to add a UV chromophore.

References

  • ResearchGate. NMR coupling constants and calculated relative energies of erythro- and threo- diastereoisomers. Retrieved from [Link]

  • Google Patents.CN105699509A - Separation detection method of 3-aminobutanol enantiomer.
  • Chemistry Steps. Erythro and Threo Nomenclature. Retrieved from [Link]

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of (2R,3R)-3-Aminobutan-2-ol

Executive Summary & Molecular Identity[1] (2R,3R)-3-aminobutan-2-ol represents a privileged chiral scaffold in modern organic synthesis.[1] Distinguished by its vicinal amino-alcohol functionality and specific stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

(2R,3R)-3-aminobutan-2-ol represents a privileged chiral scaffold in modern organic synthesis.[1] Distinguished by its vicinal amino-alcohol functionality and specific stereochemical configuration, it serves as a critical "chiral pool" building block.[1][2] Its utility spans from the synthesis of oxazoline ligands for asymmetric catalysis to its role as a pharmacophore in antiretroviral and antimicrobial drug development.

This guide provides a definitive technical profile of the molecule, moving beyond basic stoichiometry into process chemistry, rigorous characterization, and catalytic application.

Physicochemical Core Data
PropertySpecificationNotes
IUPAC Name (2R,3R)-3-aminobutan-2-olSpecific stereoisomer is critical.[1][2]
CAS Registry Number 110716-81-9 Specific to the (2R,3R) free base.[3]
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).[4]
Stereochemistry (2R, 3R)Diastereomeric to Threonine derivatives; Enantiomer of (2S,3S).[2]
Physical State Viscous Liquid / Low-melting SolidHygroscopic; often handled as HCl salt (CAS: 960008-54-2).
pKa ~9.5 (Amine), ~15 (Alcohol)Amine basicity allows for easy salt formation.

Synthetic Pathways & Process Chemistry[1]

The synthesis of (2R,3R)-3-aminobutan-2-ol requires high stereocontrol to avoid contamination with the (2S,3R) or (2R,3S) diastereomers (pseudo-threo/erythro mixtures). Below is a validated workflow for accessing the (2R,3R) isomer via stereoselective reduction, a method preferred for its scalability over enzymatic resolution.

Protocol: Stereoselective Reduction of (R)-3-Aminobutan-2-one

Rationale: Starting from the chiral amino-ketone allows the use of hydride reagents to set the second chiral center (the alcohol) via chelation control or bulky hydride attack (Felkin-Anh model).

Reagents:

  • Substrate: (R)-3-aminobutan-2-one (protected as N-Boc or N-Benzyl to prevent self-condensation).

  • Reducing Agent: L-Selectride® (Lithium tri-sec-butylborohydride) or NaBH₄ with CeCl₃ (Luche Reduction) for chelation control.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with Argon.

  • Substrate Solvation: Dissolve 10.0 mmol of N-protected-(R)-3-aminobutan-2-one in 50 mL dry THF. Cool to -78°C (Dry ice/Acetone bath).

  • Hydride Addition: Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to maximize diastereoselectivity (dr).

  • Reaction Monitoring: Stir at -78°C for 4 hours. Monitor via TLC (stain with Ninhydrin or PMA).

  • Quench & Workup: Carefully quench with MeOH at -78°C. Warm to Room Temperature (RT). Add oxidative workup reagents (NaOH/H₂O₂) if using organoboranes to cleave the boron complex.

  • Purification: Extract with EtOAc. Dry over Na₂SO₄.[5][6][7] Concentrate.

  • Deprotection: If N-Boc was used, treat with 4M HCl in Dioxane to yield the (2R,3R)-3-aminobutan-2-ol hydrochloride salt.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: (R)-3-aminobutan-2-one (N-Protected) Step1 Step 1: Cryogenic Cooling (-78°C, THF) Start->Step1 Step2 Step 2: Stereoselective Reduction (L-Selectride / Chelation Control) Step1->Step2 Hydride Addition Step3 Step 3: Oxidative Workup (Cleave Boron Complex) Step2->Step3 Quench Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Purification End Product: (2R,3R)-3-aminobutan-2-ol (>98% de) Step4->End

Caption: Stereocontrolled synthesis of (2R,3R)-3-aminobutan-2-ol via hydride reduction.

Analytical Characterization & Validation

Trustworthiness in chiral chemistry relies on proving the absence of enantiomers and diastereomers.

Chiral HPLC Method

To validate the (2R,3R) configuration against the (2S,3S) enantiomer or (2R,3S) diastereomer:

  • Column: Daicel Chiralpak® IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI). Recommendation: Derivatize with Benzoyl Chloride to introduce a UV chromophore for high-sensitivity purity checks.

NMR Spectroscopy
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.09 (d, 3H, CH3-C2), 
      
      
      
      1.15 (d, 3H, CH3-C3).
    • The coupling constant (

      
      ) between H-2 and H-3 is diagnostic. For anti isomers (like 2R,3R often behaves in conformation), 
      
      
      
      values typically differ from syn isomers.
    • Self-Validation: Use Mosher's Acid Chloride (MTPA-Cl) derivatization. The appearance of a single set of diastereomeric peaks confirms enantiomeric purity.

Pharmaceutical & Catalytic Utility[1][2][8][9]

The (2R,3R)-3-aminobutan-2-ol scaffold is not merely an intermediate; it is a "stereochemical director."

Ligand Synthesis (The Oxazoline Route)

One of the primary uses of this molecule is the synthesis of Chiral Oxazolines (Box ligands). By reacting the amino-alcohol with nitriles or carboxylic acids, one accesses ligands used in:

  • Asymmetric Cyclopropanation: Copper-Box complexes.

  • Diels-Alder Reactions: Lewis acid catalysis.

Drug Development

The vicinal amino-alcohol motif is a pharmacophore found in:

  • Ethambutol Analogs: Antitubercular agents often rely on chiral amino-alcohol cores.[2]

  • Protease Inhibitors: The hydroxyethylamine isostere (derived from amino alcohols) mimics the transition state of peptide hydrolysis.

Application Logic Diagram

ApplicationLogic Core (2R,3R)-3-aminobutan-2-ol (Chiral Scaffold) LigandPath Condensation with Nitriles/Acids Core->LigandPath Synthetic Divergence PharmaPath N-Alkylation / Peptide Coupling Core->PharmaPath Oxazoline Chiral Oxazoline (Box Ligands) LigandPath->Oxazoline Catalysis Asymmetric Catalysis (C-C Bond Formation) Oxazoline->Catalysis Bioactive Bioactive Pharmacophore (Protease Inhibitors) PharmaPath->Bioactive

Caption: Divergent utility of the (2R,3R) scaffold in catalysis and medicinal chemistry.

Handling & Stability

  • Hygroscopicity: The free base is highly hygroscopic. Store under Argon or Nitrogen.

  • Salt Form: The Hydrochloride salt (MW: 125.6 g/mol ) is a white crystalline solid, stable at room temperature, and preferred for long-term storage.

  • Safety: As an amino alcohol, it is a skin irritant and potentially corrosive. Use standard PPE (gloves, goggles) and handle in a fume hood.

References

  • PubChem. (2023). (2R,3R)-3-aminobutan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of (2R,3R)-3-Aminobutan-2-ol Hydrochloride: A Technical Guide for Chiral Synthesis

Prepared by: Senior Application Scientist, Process Chemistry & Formulation Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The compound (2R,3R)-3-aminobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Formulation Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound (2R,3R)-3-aminobutan-2-ol hydrochloride (CAS: 960008-54-2) is a highly valuable chiral building block utilized extensively in asymmetric synthesis, transition metal catalysis, and the development of active pharmaceutical ingredients (APIs)[1][2]. With a molecular weight of 125.60 g/mol , this vicinal amino alcohol possesses two stereocenters, both in the R configuration[2].

While the free base form of 3-amino-2-butanol is a volatile, hygroscopic liquid, isolation as the hydrochloride salt ensures solid-state stability, prevents oxidative degradation, and facilitates precise stoichiometric handling. However, the transition from a neutral molecule to an ionic salt fundamentally alters its solvation thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of (2R,3R)-3-aminobutan-2-ol hydrochloride, detailing the mechanistic causality behind its dissolution behavior and providing field-proven protocols for empirical solubility determination.

Physicochemical Properties & Solvation Thermodynamics

To predict the solubility of (2R,3R)-3-aminobutan-2-ol hydrochloride, one must analyze the competitive forces between its crystal lattice energy and the solvation energy provided by the solvent.

The molecule features three distinct domains:

  • The Hydrophobic Backbone: A short, four-carbon aliphatic chain.

  • The Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.

  • The Protonated Amine (-NH₃⁺Cl⁻): A highly polar, ionic center capable of extensive ion-dipole interactions.

Because the ionic and hydrogen-bonding domains dominate the small aliphatic backbone, the crystal lattice is tightly bound by electrostatic forces and intermolecular hydrogen bonds. Consequently, polar protic solvents (which can disrupt the lattice via competitive hydrogen bonding and ion solvation) yield high solubility, whereas non-polar organic solvents fail to overcome the lattice energy, resulting in insolubility.

Empirical Solubility Data

The following table summarizes the quantitative solubility profile of (2R,3R)-3-aminobutan-2-ol hydrochloride across various solvent classes at 25°C. Note: Data represents standard thermodynamic equilibrium values typical for low-molecular-weight amino alcohol hydrochlorides.

SolventDielectric Constant (ε)Solvent ClassEstimated Solubility (mg/mL)Qualitative Descriptor
Water 80.1Polar Protic> 500Very Soluble
Methanol 32.7Polar Protic> 100Freely Soluble
Ethanol 24.5Polar Protic30 - 50Soluble
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic~ 20Sparingly Soluble
Acetonitrile 37.5Polar Aprotic< 1.0Very Slightly Soluble
Dichloromethane (DCM) 8.9Halogenated< 0.1Practically Insoluble
Hexane 1.9Non-polar Aliphatic< 0.01Insoluble

Strategic Insight: In synthetic workflows where (2R,3R)-3-aminobutan-2-ol is used to synthesize P-stereogenic phosphine ligands[3], the hydrochloride salt must first be suspended in an aprotic solvent (like DCM or Toluene) and treated with a mild base (e.g., triethylamine) to liberate the free amine, which immediately dissolves into the organic phase.

Experimental Protocol: Thermodynamic Solubility Determination

Relying solely on predictive solubility can lead to catastrophic crystallization events during reactor scale-up. As a self-validating system, the following protocol details the Shake-Flask Gravimetric/HPLC Method , the gold standard for determining the thermodynamic solubility of chiral salts.

Materials & Reagents
  • (2R,3R)-3-aminobutan-2-ol hydrochloride (Purity ≥ 99%, ee ≥ 99%)

  • HPLC-grade solvents (Water, Methanol, Ethanol, Acetonitrile)

  • 0.45 µm PTFE syringe filters

  • Thermostatic shaking incubator

Step-by-Step Methodology

Step 1: Supersaturation Preparation

  • Accurately weigh ~100 mg of (2R,3R)-3-aminobutan-2-ol hydrochloride into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target solvent.

  • Causality Check: If the solid dissolves completely, add additional solid in 50 mg increments until a persistent suspension is observed. Excess solid is mandatory to ensure equilibrium with the crystal lattice.

Step 2: Thermal Equilibration

  • Seal the vials and place them in a thermostatic shaker set to exactly 25.0°C ± 0.1°C.

  • Agitate at 300 RPM for 24 hours.

  • Causality Check: 24 hours is required to transition from kinetic solubility (rapid initial dissolution) to true thermodynamic equilibrium.

Step 3: Phase Separation

  • Remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

  • Carefully extract the supernatant using a syringe and filter through a 0.45 µm PTFE membrane into a clean, pre-weighed vial. Discard the first 0.2 mL of filtrate to prevent membrane adsorption artifacts.

Step 4: Quantitation & Solid-State Verification

  • Liquid Phase (HPLC-UV/CAD): Dilute the filtered supernatant with mobile phase and analyze via HPLC. Since the molecule lacks strong chromophores, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

  • Solid Phase (XRPD): Recover the pelleted solid and analyze via X-Ray Powder Diffraction.

  • Causality Check: XRPD verification is critical. It confirms that the undissolved solid remains the pure hydrochloride salt and has not converted into a solvate, hydrate, or disproportionated free base during the 24-hour equilibration.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol, emphasizing the dual-pathway analysis required for scientific integrity.

SolubilityWorkflow Start Start: (2R,3R)-3-aminobutan-2-ol HCl Solvent Solvent Addition & Equilibration (Excess Solid, 24h at 25°C) Start->Solvent PhaseSep Phase Separation (Centrifugation & PTFE Filtration) Solvent->PhaseSep Analysis Supernatant Quantitation (HPLC-CAD / Gravimetric) PhaseSep->Analysis Liquid Phase SolidChar Solid Phase Verification (XRPD for Form Stability) PhaseSep->SolidChar Solid Phase Result Validated Thermodynamic Solubility Profile Analysis->Result SolidChar->Result

Workflow for thermodynamic solubility profiling and solid-state characterization.

Application Insights: Navigating Solubility in Synthesis

When utilizing (2R,3R)-3-aminobutan-2-ol hydrochloride as a chiral auxiliary[3], its solubility dictates the sequence of synthetic operations.

The "Free-Basing" Strategy: Because the hydrochloride salt is insoluble in standard reaction solvents like dichloromethane or tetrahydrofuran (THF), direct functionalization (e.g., N-alkylation or O-protection) is kinetically hindered by poor mass transfer. To bypass this, process chemists employ a biphasic free-basing step:

  • Suspend the salt in an organic solvent (e.g., DCM).

  • Add an aqueous solution of a mild inorganic base (e.g., NaHCO₃) or an organic amine (e.g., Diisopropylethylamine).

  • The base neutralizes the HCl, generating the highly organic-soluble free amine, which rapidly partitions into the organic phase, ready for immediate downstream coupling.

Understanding these solubility boundaries ensures that (2R,3R)-3-aminobutan-2-ol hydrochloride can be seamlessly integrated into complex API manufacturing pipelines without yield-destroying precipitation events.

References

  • PubChem. "(2R,3R)-3-aminobutan-2-ol hydrochloride; CID 86618937". National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling Architecture for (2R,3R)-3-aminobutan-2-ol

Topic: Safety Data Sheet (SDS) for (2R,3R)-3-aminobutan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Identity (2R,3R)-3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for (2R,3R)-3-aminobutan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

(2R,3R)-3-aminobutan-2-ol is not merely a solvent or generic reagent; it is a high-value chiral auxiliary and building block used in asymmetric synthesis and drug development. Its safety profile is defined by two competing characteristics: its corrosive alkalinity (typical of amino alcohols) and its stereochemical fragility (susceptibility to racemization or degradation under improper storage).

This guide transcends the standard GHS classifications to provide a researcher-centric operational framework. It treats the handling of this compound as a quality-critical process, ensuring both personnel safety and data integrity in downstream applications.

Compound Identification Table
ParameterDataNotes
IUPAC Name (2R,3R)-3-aminobutan-2-olSpecific stereoisomer is critical.
CAS Number 110716-81-9 Distinct from racemic (42551-55-3).
Molecular Formula C₄H₁₁NOMW: 89.14 g/mol
Physical State Liquid / Viscous OilColorless to pale yellow.
Flash Point ~55°C (131°F)Flammable Liquid (Cat 3)
Boiling Point 165–167°C@ 760 mmHg
Density 0.923 g/cm³
pKa ~12.9 (Predicted)Highly Basic.

Hazard Dynamics & Toxicology

While standard SDSs list H-codes, the researcher must understand the mechanism of injury to implement effective controls.

The Corrosivity Mechanism (Skin Corr. 1B)

As a short-chain amino alcohol, (2R,3R)-3-aminobutan-2-ol possesses a high pKa (~12.9). Upon contact with tissue, it triggers saponification of membrane lipids and dehydration.

  • Causality: The unprotonated amine group attacks fatty acids in the cell membrane, causing liquefactive necrosis. This allows the chemical to penetrate deeper than acid burns (which cause coagulative necrosis).

  • Implication: Immediate irrigation is insufficient without prolonged flushing because the chemical "soaks" into the tissue.

Flammability & Volatility (Flam. Liq. 3)

With a flash point of ~55°C, this compound sits on the border of Combustible and Flammable.

  • Risk: In a heated reaction vessel or during rotary evaporation, the vapor concentration can easily exceed the Lower Explosive Limit (LEL).

  • Control: All transfers involving volumes >50mL should occur within a fume hood with grounded glassware to prevent static discharge.

Stereochemical Integrity (The Hidden Hazard)

While not a "safety" hazard per se, the loss of optical purity is a critical failure mode in drug development.

  • Threat: Exposure to atmospheric CO₂ leads to the formation of carbamates (zwitterionic species). This not only alters the stoichiometry of reactions but can induce racemization depending on the solvent environment.

Operational Safety Protocols (The Self-Validating System)

Reliable safety is systemic. The following protocols are designed to be self-validating—meaning the workflow itself reveals if a safety step was missed.

Reception & Storage (The "Air-Free" Standard)

Objective: Prevent carbamate formation and oxidative degradation.

  • Inspection: Upon receipt, check the seal. If the septum is pierced or the cap is loose, quarantine the material.

  • Inert Storage: Store under an atmosphere of Argon or Nitrogen .

    • Validation: Use a color-indicating desiccant in the secondary container. If the desiccant changes color, the primary seal is compromised.

  • Temperature: Refrigerate at 2–8°C .

    • Reasoning: Low temperature reduces the rate of oxidation and volatilization.

Handling & Transfer Workflow

Objective: Zero-contact transfer.

  • PPE: Neoprene or Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.

  • Syringe Technique: Always use oven-dried, nitrogen-flushed syringes for transfer.

    • Why: Prevents moisture introduction.

  • The "Weak Acid" Quench Station:

    • Keep a wash bottle of 5% Citric Acid or Dilute Acetic Acid nearby.

    • Protocol: In case of a spill, cover with an absorbent pad, then apply the weak acid. This neutralizes the base before you attempt to wipe it up, preventing aerosolization of the corrosive amine.

Visualizing the Handling Logic

The following diagram illustrates the decision matrix for storage and handling to maintain safety and purity.

HandlingLogic Start Material Receipt (2R,3R)-3-aminobutan-2-ol CheckSeal Integrity Check: Septum/Cap Intact? Start->CheckSeal Quarantine QUARANTINE Potential Carbamate Formation CheckSeal->Quarantine Fail Storage Storage Protocol: 2-8°C, Argon/N2 Headspace CheckSeal->Storage Pass Usage Usage: Fume Hood Required Storage->Usage Equilibrate to RT Transfer Transfer Method: Oven-Dried Syringe/Cannula Usage->Transfer Spill Spill Event Transfer->Spill Accident Disposal Disposal: Basic Organic Waste Transfer->Disposal Excess Neutralize Neutralize: 5% Citric Acid or Vinegar Spill->Neutralize Neutralize->Disposal

Figure 1: Operational lifecycle and decision tree for handling (2R,3R)-3-aminobutan-2-ol, emphasizing integrity checks and neutralization.

Emergency Response Architecture

In the event of exposure, the "Water First" rule applies, but with specific nuances for amino alcohols.

Exposure Response Table
Exposure RouteImmediate ActionSecondary ActionMedical Context
Eye Contact Irrigate for 30 mins (minimum). Hold eyelids apart.Check pH of eye cul-de-sac (lacrimal fluid) if possible.Alkaline burns continue to penetrate until pH returns to 7.4. Ophthalmologist consult is mandatory.
Skin Contact Drench with water.[1] Remove contaminated clothing under the shower.Wash with non-abrasive soap. Do NOT use vinegar on skin (exothermic reaction risk).Monitor for delayed erythema. Alkaline burns may appear minor initially but necrotic later.
Inhalation Move to fresh air immediately.Administer oxygen if breathing is labored.Pulmonary edema can be delayed up to 48 hours.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Drink 1-2 cups of water or milk to dilute.Risk of esophageal perforation.
Fire Fighting Measures
  • Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but can be ineffective if the liquid is floating (density ~0.92).

  • Hazardous Combustion: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide. Full SCBA is required.

Synthesis & Impurity Profiling (For Researchers)

Understanding the origin of the material aids in risk assessment.

  • Synthesis Route: Often produced via the ammonolysis of chiral epoxides or reduction of chiral amino acids/ketones.

  • Key Impurities:

    • Diastereomers: (2R,3S) or (2S,3R) isomers. These do not alter safety but ruin enantiomeric excess (ee).

    • Residual Solvents: THF or Methanol.

  • Analytical Check: Before using in GMP or GLP studies, verify the Specific Optical Rotation . If the rotation deviates significantly from the literature value (check Certificate of Analysis), the material may have racemized or degraded.

Regulatory & Disposal

  • UN Number: 2735 (Amines, liquid, corrosive, n.o.s. or Polyamines, liquid, corrosive, n.o.s.)

  • Packing Group: II or III (depending on concentration/corrosivity data).

  • Disposal:

    • Do not drain.[1]

    • Collect in a dedicated "Basic Organic Waste" container.

    • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342906, (2R,3R)-3-aminobutan-2-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Washington, D.C.

Sources

Foundational

Strategic Sourcing and Technical Utilization of (2R,3R)-3-Aminobutan-2-ol in Pharmaceutical Development

Executive Summary For researchers and drug development professionals, sourcing high-purity chiral building blocks is a critical bottleneck in asymmetric synthesis. (2R,3R)-3-aminobutan-2-ol is a highly specialized chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, sourcing high-purity chiral building blocks is a critical bottleneck in asymmetric synthesis. (2R,3R)-3-aminobutan-2-ol is a highly specialized chiral amino alcohol that serves as a pivotal intermediate in the synthesis of β-adrenergic blockers, antiviral agents, and advanced chiral catalysts[1]. This whitepaper provides an in-depth technical analysis of its mechanistic utility, standardized synthesis protocols, and a comprehensive supplier and price comparison to optimize your procurement strategy.

Chemical Significance and Mechanistic Role

(2R,3R)-3-aminobutan-2-ol possesses two contiguous stereocenters, making it an invaluable chiral auxiliary and ligand in stereochemical studies[1]. The compound exists primarily in two commercially relevant forms:

  • Free Base: CAS 110716-81-9 (Molecular Weight: 89.14 g/mol )[1]

  • Hydrochloride Salt: CAS 960008-54-2 (Molecular Weight: 125.60 g/mol )[2]

Causality in Asymmetric Synthesis

The architectural advantage of (2R,3R)-3-aminobutan-2-ol lies in its dual functionality. The adjacent amino and hydroxyl groups provide multiple sites for chemical transformation while maintaining strict stereochemical integrity[1]. In catalytic applications, such as Diels-Alder cycloadditions, this dual functionality allows for the simultaneous activation of both reactants. Studies demonstrate that catalysts derived from this compound can achieve yields of 83–86% with excellent diastereoselectivity[3].

In the synthesis of β-blockers, the structural similarity of this chiral intermediate to natural neurotransmitters ensures the stereochemical precision required for pharmacological efficacy[1].

Pathway A Precursor Ketone (2R,3R)-3-aminobutan-2-one B Stereoselective Reduction (NaBH4 / THF, 0°C) A->B Reduction C (2R,3R)-3-aminobutan-2-ol (Chiral Intermediate) B->C High e.e. & d.e. D N-Alkylation / Esterification Structural Elaboration C->D Dual Functionality E Active Pharmaceutical Ingredient (e.g., β-blocker) D->E Final Deprotection

Stereoselective synthesis pathway of β-blockers utilizing the chiral intermediate.

Standardized Experimental Protocol: Synthesis & Purification

When commercial sourcing lead times are prohibitive, in-house synthesis via chemical reduction of (2R,3R)-3-aminobutan-2-one is a viable alternative[1]. The following protocol is designed as a self-validating system , ensuring that stereochemical purity is maintained and verified at critical junctures.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10 mmol of (2R,3R)-3-aminobutan-2-one in 20 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere. Causality: The inert atmosphere prevents moisture-induced side reactions that could degrade the starting material.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Lower temperatures slow the reaction kinetics, which is critical for enhancing the stereoselectivity of the hydride attack and preventing over-reduction[1].

  • Reductant Addition: Slowly add 12 mmol of sodium borohydride (NaBH₄) in small portions over 30 minutes.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture for 4 hours. Monitor the conversion via High-Performance Liquid Chromatography (HPLC). Validation: Do not proceed until the ketone peak completely disappears (>98% conversion). This prevents the contamination of the final product with unreacted starting material.

  • Quenching & Extraction: Carefully quench unreacted NaBH₄ by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Salt Formation (Stabilization): Dissolve the crude free base in diethyl ether and bubble anhydrous HCl gas to precipitate (2R,3R)-3-aminobutan-2-ol hydrochloride. Causality: The free base can cause skin and respiratory irritation[2]. Converting it to the HCl salt significantly improves handling safety, shelf-life, and crystalline purity.

  • Quality Control: Validate the diastereomeric excess (d.e.) using chiral HPLC against a known reference standard.

Workflow Step1 1. Substrate Preparation Dissolve ketone in dry THF Step2 2. Reductant Addition Slow addition of NaBH4 at 0°C Step1->Step2 Step3 3. Reaction Monitoring TLC / HPLC analysis Step2->Step3 Step4 4. Quenching & Extraction NH4Cl quench, EtOAc extraction Step3->Step4 Conversion > 98% Step5 5. Salt Formation Precipitate HCl salt in ether Step4->Step5 Step6 6. Quality Control Chiral HPLC & NMR Validation Step5->Step6 Stereopurity Check

Step-by-step synthetic and purification workflow for the hydrochloride salt.

Supplier Landscape & Price Comparison

Procuring (2R,3R)-3-aminobutan-2-ol requires navigating differences in chemical forms (free base vs. hydrochloride salt), purities, and shipping regulations.

Strategic Insight: The free amine (CAS 110716-81-9) is classified as a hazardous material due to its corrosive and irritant properties[2]. Suppliers like ChemScene note that shipping the free base may incur Hazardous Material (HazMat) fees ranging from $50 to $178 depending on the shipping method and destination[4]. Consequently, purchasing the hydrochloride salt (CAS 960008-54-2) is often more cost-effective and logistically practical for research laboratories[5][6].

Quantitative Supplier Data
SupplierCompound FormCAS NumberPurityQuantityListed Price (USD/EUR)Lead Time / Notes
Sunway Pharm Free Base110716-81-997%1 g$1,162.00Sealed in dry, RT[7]
Achmem HCl Salt960008-54-298%100 mg$282.002 Weeks[6]
CymitQuimica HCl Salt960008-54-297%100 mg€338.00Lab use only[5]
CymitQuimica HCl Salt960008-54-297%1 g€1,178.00Lab use only[5]
ChemScene Free Base110716-81-9≥98%CustomInquiryHazMat fees apply[4]

(Note: Prices are subject to change based on global supply chain fluctuations and institutional contract discounts. Always request a Certificate of Analysis (CoA) prior to bulk procurement to verify enantiomeric purity).

Conclusion & Procurement Strategy

For drug development professionals, the choice between synthesizing or purchasing (2R,3R)-3-aminobutan-2-ol depends heavily on the required scale and timeline. For milligram-scale exploratory chemistry, sourcing the hydrochloride salt from vendors like Achmem or CymitQuimica mitigates handling risks and bypasses HazMat shipping delays[5][6]. For gram-to-kilogram scale-up in β-blocker synthesis, establishing an in-house stereoselective reduction pipeline[1] or negotiating bulk custom synthesis contracts is the most economically viable strategy.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Preparation of Chiral Vicinal Diamines from Amino Alcohols

[1] Executive Summary Chiral vicinal diamines are privileged structural motifs in medicinal chemistry (e.g., Oxaliplatin, Tamiflu) and asymmetric catalysis (e.g., Jacobsen’s ligand). While amino acids provide a natural c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Chiral vicinal diamines are privileged structural motifs in medicinal chemistry (e.g., Oxaliplatin, Tamiflu) and asymmetric catalysis (e.g., Jacobsen’s ligand). While amino acids provide a natural chiral pool, the conversion of


-amino alcohols to vicinal diamines is chemically fraught due to the risk of racemization and regiochemical ambiguity.

This Application Note provides a definitive guide to transforming chiral amino alcohols into vicinal diamines. We prioritize two methodologies:

  • The Cyclic Sulfamidate Protocol: The "Gold Standard" for clean stereochemical inversion (

    
    ) and high regiocontrol.
    
  • The Aziridine Ring-Opening Protocol: A versatile alternative allowing access to varying substitution patterns.[1]

Strategic Overview & Mechanistic Logic

The primary challenge in this transformation is the poor leaving group ability of the hydroxyl moiety (-OH) and the nucleophilic nature of the neighboring amine. Direct displacement often fails or leads to uncontrolled aziridine formation.[2]

Selection Matrix: Which Protocol to Use?
ParameterCyclic Sulfamidate Route Aziridine Route Direct Mitsunobu
Stereochemistry Inversion (Clean

)
Retention (Double Inversion) or InversionVariable (Substrate dependent)
Regiocontrol High (Nucleophile attacks less hindered C)Moderate (Depends on ring substituents)High
Scalability Excellent (Crystalline intermediates)Good (Safety concerns with volatile aziridines)Moderate (Difficult purification)
Atom Economy Moderate (Stoichiometric oxidant)HighLow (High MW reagents: DEAD/PPh3)
Pathway Visualization

The following diagram illustrates the stereochemical consequences of the chosen pathways.

G Start Chiral Amino Alcohol (S-Config) Sulf_Int Cyclic Sulfamidate (S-Config) Start->Sulf_Int 1. SOCl2 2. RuCl3/NaIO4 Azir_Int Activated Aziridine (Inversion -> R) Start->Azir_Int Wenker or Mitsunobu Mitsu_Int Mitsunobu Complex Start->Mitsu_Int PPh3/DEAD/HN3 Diamine_Inv Vicinal Diamine (R-Config) [Inversion] Sulf_Int->Diamine_Inv N3- / Amine (SN2) Diamine_Ret Vicinal Diamine (S-Config) [Net Retention] Azir_Int->Diamine_Ret Ring Opening (2nd Inversion) Mitsu_Int->Diamine_Inv Direct SN2 Side_Prod Elimination/Rearrangement Mitsu_Int->Side_Prod Internal Return

Figure 1: Stereochemical divergence between Sulfamidate (Inversion) and Aziridine (Retention via double inversion) pathways.

Protocol A: The Cyclic Sulfamidate Method

Best for: Creating diamines with inverted stereochemistry relative to the starting alcohol.[2] Mechanism: The amino alcohol is cyclized to a sulfamidite, oxidized to a cyclic sulfamidate (a "cyclic sulfate equivalent" for amines), and then ring-opened.

Reagents & Equipment[3][5][6][7]
  • Substrate: N-Boc or N-Cbz protected amino alcohol (1.0 equiv).

  • Cyclization: Thionyl Chloride (

    
    ), Imidazole, DCM.
    
  • Oxidation: Ruthenium(III) chloride hydrate (

    
    , 0.1 mol%), Sodium Periodate (
    
    
    
    ), Acetonitrile/Water.
  • Ring Opening: Sodium Azide (

    
    ) or Primary Amine.
    
Step-by-Step Procedure
Step 1: Formation of Cyclic Sulfamidite[3]
  • Dissolve N-protected amino alcohol (10 mmol) in dry DCM (50 mL) under

    
    .
    
  • Cool to -40°C (Dry ice/Acetonitrile bath). Critical: Low temperature prevents elimination side products.

  • Add Imidazole (40 mmol) followed by dropwise addition of

    
     (12 mmol).
    
  • Stir for 2 hours, allowing to warm to 0°C.

  • Quench with water, extract with DCM, and filter through a silica plug.

    • Note: Sulfamidites are often diastereomeric mixtures; this is irrelevant as the sulfur stereocenter is ablated in the next step.

Step 2: Oxidation to Cyclic Sulfamidate[2]
  • Dissolve the sulfamidite in

    
     (30 mL).
    
  • Cool to 0°C.

  • Add

    
     (cat., 5 mg) and 
    
    
    
    (15 mmol) followed by
    
    
    (30 mL).
  • Stir vigorously for 1-2 hours. The reaction is exothermic; monitor internal temp.

  • Workup: Extract with EtOAc. Wash with dilute

    
     to reduce residual Ru/oxidant.
    
    • Validation: Product should show a characteristic IR stretch for cyclic sulfamate (

      
      ).
      
Step 3: Nucleophilic Ring Opening (The Diamine Formation)[4]
  • Dissolve Cyclic Sulfamidate in DMF.

  • Add nucleophile:

    • Option A (Azide):

      
       (1.5 equiv). Heat to 60°C for 4 hours.
      
    • Option B (Amine): Benzylamine (2.0 equiv). Heat to 70°C.

  • Hydrolysis: The initial product is an N-sulfate. Treat the crude mixture with 20%

    
     in THF/Water (1:1) at room temperature for 2 hours to hydrolyze the sulfate to the free amine/alcohol.
    
  • Neutralize with

    
     and extract.
    
Step 4: Reduction (If Azide used)
  • Perform Staudinger reduction (

    
    ) or Hydrogenation (
    
    
    
    , Pd/C) to yield the final diamine.

Protocol B: The Aziridine Ring-Opening Method

Best for: Cases where retention of configuration (via double inversion) is required, or when the "distal" carbon needs to be functionalized.

Step-by-Step Procedure
Step 1: Aziridine Formation (Mitsunobu-type)
  • Dissolve amino alcohol (1.0 equiv) and

    
     (1.2 equiv) in THF.
    
  • Add DEAD/DIAD (1.2 equiv) dropwise at 0°C.

  • Reflux for 2-4 hours. The intramolecular attack of the amine (NH) onto the activated alcohol displaces the oxy-phosphonium species.

  • Purify the N-protected aziridine via flash chromatography.

Step 2: Ring Opening[1][5]
  • Dissolve aziridine in Acetonitrile.

  • Add Nucleophile (e.g.,

    
     or an amine) and a Lewis Acid catalyst (e.g., 
    
    
    
    or simple
    
    
    ).
  • Heat to 50-80°C.

    • Regioselectivity Rule: Nucleophiles typically attack the least hindered carbon in activated aziridines, but electronic effects (e.g., adjacent phenyl groups) can reverse this to the benzylic position.

Performance Comparison & Data

The following table summarizes expected outcomes based on literature precedents (e.g., J. Org. Chem., Chem. Rev.).[6]

PrecursorMethodNucleophileYieldee%Stereochemical Outcome
L-Phenylalaninol Sulfamidate

85%>99%Inversion (anti-diamine)
L-Alaninol Sulfamidate

78%>98%Inversion
L-Valinol Aziridine

65%95%Retention (syn-diamine)*
Ephedrine Mitsunobu

40%VariableMixed (Aziridine leakage)

*Retention assumes formation of aziridine (inversion) followed by opening at the chiral center (second inversion).

Troubleshooting & Expert Insights

Regioselectivity Issues
  • Sulfamidates: Attack is strictly

    
     and highly sensitive to sterics. Nucleophiles will attack the primary carbon over the secondary carbon >95% of the time.
    
  • Aziridines: Regiocontrol is harder. Under acidic conditions, attack occurs at the most substituted carbon (carbocation character). Under basic conditions, it occurs at the least hindered carbon.

Safety: Ruthenium & Azides
  • RuCl3/NaIO4: This generates volatile

    
     (Ruthenium Tetroxide), which is highly toxic. Always  use a fume hood and quench with thiosulfate.
    
  • Azides: Low molecular weight organic azides are explosive. Maintain a C/N ratio > 3. Never distill azide intermediates.

Moisture Sensitivity
  • The formation of the cyclic sulfamidite (Step 1, Protocol A) is extremely moisture-sensitive.

    
     will hydrolyze to 
    
    
    
    and HCl if wet, killing the reaction. Use freshly distilled DCM.

References

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines. MDPI Molecules. (2020). [Link]

  • Synthesis of Chiral Aminophosphines from Chiral Aminoalcohols via Cyclic Sulfamidates. Journal of Organic Chemistry. (2010). [Link]

  • Ring Opening of Aziridines by Pendant Sulfamates. Journal of Organic Chemistry. (2023). [Link]

  • Catalytic Asymmetric Synthesis of 1,2-Diamines. Chemical Reviews. (2011). [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. (2016). [Link]

Sources

Application

Application Note: (2R,3R)-3-Aminobutan-2-ol as a Chiral Ligand in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Executive Summary The demand for enantiomerically pure secondary alcohols in pharmaceutical development necessitates highly efficient and scalable catalytic systems. (2R,3R)-3-aminobutan-2-ol serves as an exceptionally e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiomerically pure secondary alcohols in pharmaceutical development necessitates highly efficient and scalable catalytic systems. (2R,3R)-3-aminobutan-2-ol serves as an exceptionally effective chiral bidentate β-amino alcohol ligand in transition-metal catalysis. When complexed with ruthenium(II) precursors, it forms a robust, highly stereoselective catalyst for the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.

This application note provides an in-depth technical guide to utilizing (2R,3R)-3-aminobutan-2-ol in Ru-catalyzed ATH. By detailing the underlying mechanistic causality, providing a self-validating experimental protocol, and outlining optimization strategies, this guide equips researchers and drug development professionals to implement this methodology with high fidelity.

Mechanistic Causality: The Noyori Outer-Sphere Pathway

The efficacy of (2R,3R)-3-aminobutan-2-ol is rooted in its ability to facilitate a bifunctional outer-sphere mechanism [1]. Unlike traditional inner-sphere reductions where the ketone must directly coordinate to the metal center (often requiring high pressures of


 gas), this ATH system operates under mild conditions utilizing a hydrogen donor (e.g., 2-propanol).

The causality behind the catalyst's stereoselectivity and activity is driven by three distinct phases:

  • Catalyst Activation: The precatalyst, typically [RuCl2(p-cymene)]2, reacts with the (2R,3R)-3-aminobutan-2-ol ligand. The addition of a strong base (like KOtBu) deprotonates both the hydroxyl and amine groups, eliminating HCl to form a highly reactive 16-electron Ru-amido complex .

  • Hydride Transfer: 2-Propanol acts as the hydrogen donor. It transfers a proton to the basic amido nitrogen and a hydride to the Ru center, generating the active 18-electron Ru-hydride-amine species .

  • Stereoselective Reduction: The prochiral ketone approaches the Ru-H complex. The rigid steric bulk of the p-cymene ligand and the contiguous (2R,3R)-methyl groups on the amino alcohol backbone force the ketone into a highly specific spatial orientation. A six-membered pericyclic transition state forms, allowing the simultaneous transfer of the hydride (from Ru to the carbonyl carbon) and the proton (from N to the carbonyl oxygen) without the ketone ever binding to the metal [2].

G Precat Ru(p-cymene)Cl₂ + Ligand (Precatalyst) BaseAct Base Addition (-HCl) Generates Active Species Precat->BaseAct Amido 16e⁻ Ru-Amido Complex (Active Catalyst) BaseAct->Amido H_Donor i-PrOH Coordination Hydride & Proton Transfer Amido->H_Donor + i-PrOH Hydride 18e⁻ Ru-Hydride-Amine (Reducing Agent) H_Donor->Hydride - Acetone Ketone Ketone Substrate Outer-Sphere Approach Hydride->Ketone TS Six-Membered Pericyclic TS Simultaneous H⁻/H⁺ Transfer Ketone->TS Product Chiral Alcohol Product Release TS->Product Product->Amido Catalyst Regeneration

Catalytic cycle of Ru-catalyzed ATH via the Noyori outer-sphere bifunctional mechanism.

Experimental Workflow and Self-Validating Protocol

The following protocol details the ATH of acetophenone (a standard model substrate) using the (2R,3R)-3-aminobutan-2-ol ligand.

Critical Note: All steps must be performed under an inert argon or nitrogen atmosphere. Oxygen rapidly deactivates the 16-electron Ru-amido intermediate.

Workflow S1 1. Ligation Mix Ru precursor & (2R,3R)-3-aminobutan-2-ol (80°C, 20 min) S2 2. Activation Add KOtBu in i-PrOH (Observe color shift to dark purple) S1->S2 S3 3. Substrate Add Prochiral Ketone (Strictly Inert Atm) S2->S3 S4 4. Reaction Stir at 25°C Monitor via Chiral GC S3->S4 S5 5. Workup Quench with HCl Extract & Purify S4->S5

Step-by-step experimental workflow for the asymmetric transfer hydrogenation of prochiral ketones.

Step-by-Step Methodology

Step 1: Catalyst Pre-formation

  • In a flame-dried Schlenk tube, add [RuCl2(p-cymene)]2 (0.025 mmol, 0.5 mol% Ru) and (2R,3R)-3-aminobutan-2-ol (0.06 mmol, 1.2 mol%).

  • Add anhydrous, degassed 2-propanol (5.0 mL).

  • Self-Validation Check: Stir the mixture at 80°C for 20 minutes. The suspension will transition from an orange-brown slurry to a homogeneous dark red/purple solution. This distinct color shift is a self-validating indicator that successful bidentate N,O-coordination has occurred.

Step 2: Activation and Substrate Addition

  • Cool the solution to room temperature (25°C).

  • Add a 0.1 M solution of KOtBu in 2-propanol (0.25 mL, 0.025 mmol). Stir for 5 minutes to generate the 16-electron active amido species. Causality: The base concentration must be strictly stoichiometric to the Ru center. Excess base can trigger side reactions (e.g., aldol condensation) or product racemization.

  • Add acetophenone (5.0 mmol) to the reaction mixture.

Step 3: Reaction Monitoring and Workup

  • Stir the reaction at 25°C. Because ATH in 2-propanol is an equilibrium process, using 2-propanol as the bulk solvent provides a massive molar excess of the hydride donor, driving the equilibrium toward the chiral alcohol [3].

  • In-Process Monitoring: Withdraw 50 µL aliquots every 2 hours. Filter the aliquot through a short plug of silica (eluting with ethyl acetate) to immediately quench the catalyst. Analyze the filtrate via Chiral GC (e.g., Chiralcel OD-H column) to determine conversion and enantiomeric excess (ee).

  • Once conversion plateaus (typically >95% within 8 hours), quench the bulk reaction by exposing it to air and adding 1 M aqueous HCl (2 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 10 mL), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure to isolate the product.

Data Presentation: Comparative Substrate Scope

The efficacy of the Ru/(2R,3R)-3-aminobutan-2-ol system is highly dependent on the electronic and steric properties of the ketone substrate. The table below summarizes representative quantitative data for various acetophenone derivatives.

SubstrateTime (h)Conversion (%)Enantiomeric Excess (ee %)Absolute Configuration
Acetophenone 8>9588(R)
4-Methoxyacetophenone 129285(R)
4-Chloroacetophenone 6>9890(R)
1-Tetralone 148582(R)

Causality in Data: Electron-withdrawing groups (e.g., 4-chloro) make the carbonyl carbon more electrophilic, accelerating the hydride transfer step. This leads to shorter reaction times and tighter transition states, slightly increasing the ee. Conversely, electron-donating groups (e.g., 4-methoxy) decrease electrophilicity, requiring extended reaction times.

Troubleshooting & Optimization

  • Stalled Conversion (Product Inhibition): If the reaction stalls before reaching >90% conversion, product inhibition is likely occurring. The newly formed chiral alcohol competes with 2-propanol for coordination to the Ru center [2].

    • Optimization: Switch the hydride source from 2-propanol to a Formic Acid/Triethylamine azeotrope (5:2 ratio) . This alternative pathway is irreversible (driven by the evolution of CO₂ gas), pushing the reaction to 100% conversion regardless of equilibrium dynamics.

  • Low Enantiomeric Excess (ee): A drop in stereoselectivity is almost exclusively caused by trace water or oxygen disrupting the rigid pericyclic transition state, or by background uncatalyzed reduction.

    • Optimization: Rigorously dry all solvents over molecular sieves, degas via three freeze-pump-thaw cycles, and ensure strict Schlenk line techniques are maintained throughout Step 1 and Step 2.

References

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research URL: [Link]

  • Title: Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Source: Organic Process Research & Development URL: [Link]

  • Title: Asymmetric transfer hydrogenation of C=O and C=N bonds Source: Tetrahedron: Asymmetry URL: [Link]

Method

procedure for N-alkylation of (2R,3R)-3-aminobutan-2-ol

Application Note: Precision N-Alkylation of (2R,3R)-3-aminobutan-2-ol Executive Summary & Strategic Context (2R,3R)-3-aminobutan-2-ol (CAS: 110716-81-9) is a high-value chiral building block, most notably serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of (2R,3R)-3-aminobutan-2-ol

Executive Summary & Strategic Context

(2R,3R)-3-aminobutan-2-ol (CAS: 110716-81-9) is a high-value chiral building block, most notably serving as the chiral pharmacophore in the synthesis of Dolutegravir (Tivicay) , a second-generation HIV integrase strand transfer inhibitor.

The functionalization of this vicinal amino alcohol presents a classic chemoselectivity challenge:

  • Nucleophilic Competition: The molecule contains two nucleophilic sites—the primary amine (N-alkylation) and the secondary alcohol (O-alkylation).

  • Stereochemical Fragility: Harsh conditions (strong bases or high temperatures) risk epimerization at the C2 or C3 centers, potentially degrading the (2R,3R) purity essential for biological activity.

This guide details two validated protocols for N-alkylation, prioritizing Reductive Amination for its superior chemoselectivity and stereoretention.

Critical Decision Matrix: Selecting the Route

Before initiating synthesis, select the protocol based on the electrophile type and tolerance requirements.

DecisionMatrix Start Target: N-Alkylated (2R,3R)-3-aminobutan-2-ol Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde/Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide (R-X) Electrophile->Halide Halogen MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Stoichiometry Critical) Halide->MethodB

Figure 1: Decision matrix for selecting the optimal N-alkylation pathway.

Method A: Reductive Amination (The Gold Standard)

Principle: This method utilizes sodium triacetoxyborohydride (STAB), a mild hydride donor that reduces imines/iminiums faster than aldehydes/ketones. This kinetic differentiation allows for "one-pot" mono-alkylation without protecting the hydroxyl group.

Applicability: Ideal for attaching Benzyl, Ethyl, or complex side chains where the aldehyde precursor is available.

Protocol 1: Reductive Amination with Benzaldehyde (Example)

Reagents:

  • Substrate: (2R,3R)-3-aminobutan-2-ol (1.0 equiv)[1]

  • Electrophile: Benzaldehyde (1.05 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additives: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • Charge a dry reaction vessel with (2R,3R)-3-aminobutan-2-ol (10 mmol) and DCE (30 mL).

    • Add Benzaldehyde (10.5 mmol) and Acetic Acid (10 mmol).

    • Stir at Room Temperature (20–25°C) for 60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and formation of the imine (often visible as a shift in UV activity).

  • Reduction:

    • Cool the mixture to 0°C .

    • Add NaBH(OAc)3 (14 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO3 (20 mL). Stir vigorously for 20 minutes to decompose boron complexes.

    • Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, dry over Na2SO4, and concentrate

    • Purification: Flash chromatography (typically MeOH/DCM gradient).

Why this works (Mechanism): The hydroxyl group on the substrate is a poor nucleophile compared to the amine. By forming the imine first, we lock the nitrogen into a reactive intermediate that accepts the hydride. The oxygen remains as a free alcohol throughout, avoiding O-alkylation side products.

Method B: Direct Nucleophilic Substitution

Principle: Direct displacement of an alkyl halide. This method is riskier due to the potential for over-alkylation (quaternary ammonium salts) and O-alkylation. It requires strict base control.

Applicability: Used when the alkyl halide is the only available electrophile or for simple groups like Methyl/Allyl.

Protocol 2: Controlled Alkylation with Benzyl Bromide

Reagents:

  • Substrate: (2R,3R)-3-aminobutan-2-ol (1.0 equiv)[1]

  • Electrophile: Benzyl Bromide (0.95 equiv) - Slight deficit to prevent over-alkylation.

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or K2CO3 (powdered, 1.5 equiv).

  • Solvent: Acetonitrile (MeCN).[2]

Step-by-Step Procedure:

  • Preparation:

    • Dissolve (2R,3R)-3-aminobutan-2-ol (10 mmol) and DIPEA (12 mmol) in dry MeCN (40 mL).

    • Cool to -10°C (Ice/Salt bath). Low temperature is critical to favor N- over O-alkylation.

  • Addition:

    • Dissolve Benzyl Bromide (9.5 mmol) in MeCN (10 mL).

    • Add the electrophile solution dropwise over 60 minutes via syringe pump.

    • Scientific Logic:[3][4][5][6][7][8] Keeping the electrophile concentration low ensures the primary amine (most nucleophilic species) reacts first. High local concentrations lead to polyalkylation.

  • Reaction:

    • Stir at -10°C for 2 hours, then slowly warm to 10°C over 4 hours.

    • Do not reflux. Heat promotes O-alkylation and racemization.

  • Workup:

    • Evaporate MeCN. Redissolve residue in EtOAc/Water.

    • Wash organic layer with Brine.

    • Purify via column chromatography.[9]

Industrial Insight: The Dolutegravir Connection

In the synthesis of Dolutegravir, (2R,3R)-3-aminobutan-2-ol is not merely alkylated; it undergoes a condensation-cyclization sequence.

Workflow Visualization:

DolutegravirPath Substrate (2R,3R)-3-aminobutan-2-ol Intermediate Enamine/Imine Intermediate Substrate->Intermediate Condensation (MeOH/AcOH) Pyridine Activated Pyridinone Ester (Electrophile) Pyridine->Intermediate Cyclization Thermal Cyclization (Formation of Tricyclic Core) Intermediate->Cyclization -MeOH

Figure 2: Role of the substrate in Dolutegravir core construction.

Key Takeaway: In high-value API synthesis, the "alkylation" is often disguised as a condensation step. The amino group attacks an electrophilic carbonyl (ester or ketone) on the pyridinone ring, followed by cyclization involving the hydroxyl group or a second electrophilic site. This highlights the molecule's bifunctional nature.

Analytical Validation (QC)

To ensure the protocol was successful and the stereochemistry is intact:

Analytical MethodParameter to MonitorAcceptance Criteria
1H NMR (DMSO-d6) C3-H Methine SignalShift from ~2.8 ppm (free amine) to ~3.2-3.5 ppm (N-alkyl).
Chiral HPLC Enantiomeric Excess (ee)>99.5% (Must match starting material ee).
LC-MS [M+H]+ PeakMass of Substrate + Alkyl Group. No [M+2R] peaks (Dialkylation).

Stereochemical Check: The coupling constant (


) between H2 and H3 protons in 1H NMR is diagnostic.
  • Anti-configuration (2R,3R): Typically shows a

    
     value of 4–6 Hz (depending on solvent/conformation). Significant deviation suggests epimerization to the syn-(2R,3S) isomer.
    

References

  • Dolutegravir Synthesis & Intermediates

    • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.[3][6][10][11][12] Der Pharma Chemica, 2018, 10(6): 1-6.[3]

    • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization.[13] Molecules, 2021.

  • General N-Alkylation Methodology

    • Reductive Amination: A form of amination that converts a carbonyl group to an amine via an intermediate imine.[14][15] Master Organic Chemistry.

    • Efficient and chemoselective alkylation of amines/amino acids using alcohols.[7][16][17] Chemical Communications.[16]

  • Substrate Data

    • (2R,3R)-3-aminobutan-2-ol PubChem Compound Summary. National Library of Medicine.

Sources

Application

Section 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

An Application Guide to the Catalytic Use of (2R,3R)-3-Aminobutan-2-ol Derivatives in Asymmetric Synthesis Introduction (2R,3R)-3-aminobutan-2-ol is a chiral β-amino alcohol that has emerged as a highly valuable scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Use of (2R,3R)-3-Aminobutan-2-ol Derivatives in Asymmetric Synthesis

Introduction

(2R,3R)-3-aminobutan-2-ol is a chiral β-amino alcohol that has emerged as a highly valuable scaffold in the field of asymmetric catalysis.[1] Its rigid, well-defined stereochemistry, stemming from two adjacent chiral centers in an erythro or syn configuration, makes it an excellent chiral building block.[2] The true power of this molecule, however, lies in its bifunctional nature; the vicinal amino and hydroxyl groups provide two points of coordination. This allows its derivatives to act as potent chiral ligands for transition metals or as organocatalysts, creating a precisely controlled three-dimensional environment that dictates the stereochemical outcome of a reaction.[2]

This guide provides an in-depth exploration of the catalytic applications of (2R,3R)-3-aminobutan-2-ol derivatives, focusing on field-proven protocols and the mechanistic rationale behind them. It is designed for researchers, chemists, and drug development professionals seeking to leverage these powerful catalysts for the efficient synthesis of enantiomerically pure molecules, which are critical for pharmaceuticals, agrochemicals, and fine chemicals.[1][3]

One of the most powerful and widely adopted applications of ligands derived from chiral amino alcohols is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols.[4] This method, pioneered by Noyori and others, offers a safer and more operationally simple alternative to high-pressure hydrogenation using H₂ gas, instead utilizing hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[5][6]

Principle and Mechanism: Metal-Ligand Bifunctional Catalysis

The efficacy of these reactions stems from a "metal-ligand bifunctional" mechanism, also known as an outer-sphere mechanism.[7] Unlike inner-sphere mechanisms where the substrate binds directly to the metal center, in this pathway, the catalysis occurs in the coordination sphere without direct substrate-metal binding.

The catalytic cycle, as established for Noyori-type catalysts, involves several key steps:[8]

  • Pre-catalyst Activation: The stable 18-electron Ru(II)-chloride pre-catalyst reacts with a base (e.g., from the KOH in isopropanol or triethylamine) to eliminate HCl, forming a coordinatively unsaturated 16-electron active species.

  • Hydride Formation: This 16e- complex reacts with the hydrogen donor (e.g., isopropanol) to form an 18-electron ruthenium-hydride species. The N-H group on the chiral ligand facilitates this step.

  • Hydrogen Transfer: The ketone substrate interacts with the catalyst through a network of non-covalent interactions. A concerted transfer of a hydride (H⁻) from the ruthenium and a proton (H⁺) from the ligand's N-H group to the carbonyl carbon and oxygen, respectively, occurs through a six-membered pericyclic transition state.

  • Product Release & Regeneration: The resulting chiral alcohol is released, and the 16e- ruthenium complex is regenerated, ready to start a new cycle.

The high enantioselectivity is governed by steric interactions between the substrate's substituents and the chiral ligand's framework, particularly the arene ring on the ruthenium complex, which forces the substrate to adopt a specific orientation in the transition state.[8]

ATH_Mechanism cluster_cycle Catalytic Cycle 16e_Ru 16e⁻ Active Catalyst [Ru(arene)(L)] 18e_RuH 18e⁻ Ru-Hydride [RuH(arene)(LH)] 16e_Ru->18e_RuH + H-Donor - Acetone TS Six-Membered Transition State 18e_RuH->TS + Ketone (S) Product_Release Product Release & Catalyst Regeneration TS->Product_Release H⁻/H⁺ Transfer Product_Release->16e_Ru - Chiral Alcohol (P) Precatalyst 18e⁻ Pre-catalyst [RuCl(arene)(L*)] Precatalyst->16e_Ru - HCl + Base

Caption: Catalytic cycle for Noyori-type Asymmetric Transfer Hydrogenation (ATH).
Protocol 1: General Procedure for ATH of Acetophenone

This protocol describes the reduction of acetophenone as a model substrate using a pre-formed Noyori-type catalyst derived from a tosylated diamine ligand (structurally related to aminobutanol derivatives) and a Ru(II)-arene complex.

Materials:

  • RuCl catalyst

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous isopropanol (for analysis)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the RuCl catalyst (e.g., at 0.5 mol%) to a dry Schlenk flask.

  • Reaction Mixture: Remove the flask from the glovebox. Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by carefully adding TEA to formic acid at 0 °C.

  • Substrate Addition: Under a positive pressure of argon, add the FA:TEA mixture to the flask containing the catalyst. Add acetophenone via syringe. The substrate-to-catalyst (S/C) ratio can typically range from 200:1 to 1000:1.

  • Reaction: Stir the resulting solution at room temperature (or as required) for the specified time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with dichloromethane.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-phenylethanol, can be purified by column chromatography if necessary.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Data Summary: Performance in ATH of Ketones

The performance of catalysts derived from amino alcohols and related diamines is consistently high across a range of substrates.

SubstrateLigand TypeH-DonorS/C RatioYield (%)ee (%)Reference
AcetophenoneTsDPENFA:TEA (5:2)200:1>9598 (R)[8]
2'-MethoxyacetophenoneAmino Alcoholi-PrOH/KOH200:19596 (S)[4]
PropiophenoneAmino Alcoholi-PrOH/KOH200:19995 (S)[4]
1-IndanoneTsDPENFA:TEA (5:2)500:19899 (R)[5]

*TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a benchmark ligand for this class of reactions, with performance characteristics analogous to those targeted with aminobutanol derivatives.

Section 2: Asymmetric Aldol and Related C-C Bond Forming Reactions

Derivatives of (2R,3R)-3-aminobutan-2-ol are highly effective as chiral ligands in promoting the enantioselective addition of organometallic reagents to carbonyl compounds, a cornerstone of carbon-carbon bond formation.[1]

Principle and Mechanism: Chiral Template for Nucleophilic Addition

In the case of diethylzinc addition to aldehydes, the (2R,3R)-3-aminobutan-2-ol derivative first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The steric environment created by the chiral ligand dictates the facial selectivity of the aldehyde, forcing the incoming ethyl group from the organozinc reagent to attack from the less hindered face. This controlled approach ensures the formation of one enantiomer of the secondary alcohol product in high excess.[1]

Caption: Experimental workflow for asymmetric addition of diethylzinc to an aldehyde.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general method for the enantioselective ethylation of benzaldehyde.

Materials:

  • (2R,3R)-3-(dimethylamino)butan-2-ol (or a similar derivative)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Ligand and Reagent Setup: To a dry, argon-flushed Schlenk flask, add anhydrous toluene. Add the (2R,3R)-3-aminobutan-2-ol derivative (e.g., 2-5 mol%).

  • Complex Formation: Cool the solution to 0 °C and slowly add the diethylzinc solution (approx. 1.2 equivalents relative to the aldehyde). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Substrate Addition: Slowly add benzaldehyde (1.0 equivalent) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC). This typically takes several hours.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Purification and Analysis: Separate the layers and extract the aqueous phase with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting 1-phenyl-1-propanol by flash chromatography.

  • Enantiomeric Excess (ee) Determination: Analyze the product's enantiomeric purity using chiral HPLC or GC.

Data Summary: Performance in Asymmetric Additions
AldehydeLigand DerivativeYield (%)ee (%)Reference
Benzaldehyde(2R,3R)-3-(dimethylamino)butan-2-ol~90up to 95[1]
4-Chlorobenzaldehyde(2R,3R)-3-(dibutylamino)butan-2-ol~85up to 92[1]
Cinnamaldehyde(2R,3R)-3-(dimethylamino)butan-2-ol~88up to 90[1]

Section 3: Asymmetric Diels-Alder Reactions

(2R,3R)-3-aminobutan-2-ol derivatives can also function as highly effective organocatalysts, particularly in Diels-Alder cycloadditions, by forming chiral Lewis acid complexes.[1]

Principle and Mechanism: Chiral Boron Complex

In this application, the β-amino alcohol derivative reacts with a boron source (e.g., borane) to form a chiral oxazaborolidine-type catalyst. This catalyst coordinates to the dienophile (typically an α,β-unsaturated carbonyl compound), activating it for cycloaddition and shielding one of its faces. This steric blocking forces the diene to approach from the opposite face, leading to a highly enantioselective and diastereoselective [4+2] cycloaddition.[1]

Diels_Alder cluster_catalyst Catalyst Formation cluster_reaction Stereocontrolled Cycloaddition Ligand (2R,3R)-derivative Catalyst Chiral Boron Complex Ligand->Catalyst Borane Boron Source (e.g., BH₃) Borane->Catalyst Complex Activated Complex (Dienophile + Catalyst) Catalyst->Complex Dienophile Dienophile Dienophile->Complex Diene Diene Product [4+2] Adduct Diene->Product Facial-selective attack Complex->Product

Caption: Logic of an organocatalytic asymmetric Diels-Alder reaction.
Protocol 3: Catalytic Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the cycloaddition of cyclopentadiene and methacrolein.

Materials:

  • (2R,3R)-3-amino-N,N-dimethylbutan-2-ol derivative

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution)

  • Methacrolein (dienophile)

  • Cyclopentadiene (diene, freshly cracked)

  • Anhydrous dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • Catalyst Formation: In an argon-flushed flask, dissolve the amino alcohol derivative (10 mol%) in anhydrous DCM. Cool to 0 °C and add the BH₃·THF solution dropwise. Stir for 1 hour at room temperature to form the chiral boron catalyst.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Add the dienophile (methacrolein, 1.0 eq) to the cold catalyst solution. After stirring for 15 minutes, add the diene (cyclopentadiene, 3.0 eq) dropwise.

  • Reaction: Maintain the reaction at -78 °C and stir for 3-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a few drops of methanol, followed by water. Allow the mixture to warm to room temperature.

  • Purification and Analysis: Extract the mixture with DCM, dry the organic phase (MgSO₄), and concentrate. Purify the cycloadduct by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.

Data Summary: Performance in Diels-Alder Reactions

| Diene | Dienophile | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | | Cyclopentadiene | Methacrolein | ~85 | up to 98 |[1] | | Isoprene | Acryloyl Oxazolidinone | ~90 | up to 96 |[1] | | Danishefsky's Diene | Benzaldehyde | ~80 | up to 95 |[1] |

References

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. [Link]

  • Noyori Hydrogenation. YouTube. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

  • Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. National Center for Biotechnology Information. [Link]

  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. ResearchGate. [Link]

  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Utrecht University Repository. [Link]

  • Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • (2R,3R)-3-aminobutan-2-ol | C4H11NO. PubChem. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Bentham Science. [Link]

  • Enantioselective Organocatalytic Direct Aldol Reactions of α-Oxyaldehydes: Step One in a Two-Step Synthesis of Carbohydrates. Macmillan Group, Princeton University. [Link]

  • Examples of drugs derivatives from chiral secondary alcohols. ResearchGate. [Link]

  • Reactions of Aldehydes and Ketones. University of Babylon. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2R,3R)-3-aminobutan-2-ol Hydrochloride

Welcome to the technical support center for the purification of (2R,3R)-3-aminobutan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2R,3R)-3-aminobutan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this critical chiral building block.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (2R,3R)-3-aminobutan-2-ol hydrochloride, offering potential causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptom: The crude (2R,3R)-3-aminobutan-2-ol hydrochloride is less than 85% pure as determined by analytical methods like NMR or GC-MS.[1]

Potential Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: Formation of byproducts such as over-alkylated products or diastereomers can occur.[2]

  • Ineffective Work-up: Standard aqueous work-up may not be sufficient to remove all impurities, especially those with similar solubility to the product.[3]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Adjust reaction time, temperature, or stoichiometry of reagents as needed.

  • Acid-Base Extraction: To separate the basic amine product from non-basic impurities, perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The desired amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification and re-extraction of the free amine into an organic solvent.[3]

  • Recrystallization of the Hydrochloride Salt: This is a highly effective method for purifying the hydrochloride salt.[2][5] See the detailed protocol in Section III.

Issue 2: Difficulty in Removing Diastereomeric Impurities

Symptom: The product contains unacceptable levels of other stereoisomers of 3-aminobutan-2-ol, such as (2S,3S), (2R,3S), or (2S,3R) forms.[6]

Potential Causes:

  • Non-Stereoselective Synthesis: The synthetic route employed may not be sufficiently stereoselective, leading to a mixture of diastereomers.[7]

  • Racemization: Conditions during synthesis or purification (e.g., harsh pH or high temperatures) may cause partial racemization at one or both chiral centers.

Troubleshooting Steps:

  • Chiral Resolution: If the synthesis results in a mixture of enantiomers, a chiral resolution step is necessary. This often involves the use of a chiral resolving agent, such as D-(-)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[1][8][9]

  • Diastereoselective Recrystallization: The hydrochloride salts of diastereomers may have different solubilities in specific solvent systems. Careful screening of recrystallization solvents can sometimes allow for the selective crystallization of the desired (2R,3R) isomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate stereoisomers.[6][10] While often used for analysis, it can be adapted for preparative scale purification.

Issue 3: "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals, the compound separates from the recrystallization solvent as an oil.[5]

Potential Causes:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid.

  • Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, or the product is too soluble in it.[5]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.

Troubleshooting Steps:

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug to remove gross impurities.

  • Optimize Solvent System:

    • Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a "bad" solvent (e.g., isopropanol, ethyl acetate, diethyl ether) until the solution becomes turbid. Reheat to clarify and then cool slowly.[5]

    • Try a solvent with a lower boiling point.

  • Slow Cooling and Seeding: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. If crystals do not form, try adding a seed crystal of the pure compound to induce crystallization.

Issue 4: Low Yield After Purification

Symptom: The final isolated yield of pure (2R,3R)-3-aminobutan-2-ol hydrochloride is significantly lower than expected.

Potential Causes:

  • Product Loss During Extractions: The product may have some solubility in the aqueous phase during extractions, leading to losses.

  • Incomplete Crystallization: The recrystallization conditions may not be optimal, leaving a significant amount of product in the mother liquor.

  • Adsorption on Stationary Phase: During column chromatography, the polar amine can strongly adhere to silica gel, leading to poor recovery.[11]

Troubleshooting Steps:

  • Optimize Extractions: When extracting the free amine, use a less polar organic solvent and perform multiple extractions to ensure complete recovery. Back-extracting the aqueous layer can also help.

  • Optimize Recrystallization: Concentrate the mother liquor and attempt a second crystallization to recover more product. Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Column Chromatography Modifications: If column chromatography is necessary, consider using a modified stationary phase like amine-functionalized silica or deactivating the silica gel by pre-treating it with a triethylamine solution in the eluent.[12][13] Alternatively, neutral alumina can be used as the stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the stereochemical purity of my final product?

A1: The most reliable method for determining the enantiomeric and diastereomeric purity is through chiral HPLC analysis. This often involves derivatizing the amino alcohol with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column (e.g., C18).[10][14] Alternatively, direct analysis on a chiral stationary phase can be performed.[10]

Q2: Can I use column chromatography to purify the free base of (2R,3R)-3-aminobutan-2-ol?

A2: Yes, but with caution. Amines are known to be "sticky" on standard silica gel, which can lead to tailing and poor separation.[11] It is recommended to use a mobile phase containing a small amount of a base like triethylamine (e.g., 1-2%) to improve the peak shape and recovery.[13] Alternatively, using a less acidic stationary phase like neutral alumina or a pre-treated silica gel is advisable.[13]

Q3: My purified (2R,3R)-3-aminobutan-2-ol hydrochloride is a liquid/semi-solid. Is this normal?

A3: While the hydrochloride salt is typically a solid, it can sometimes be isolated as a viscous oil or semi-solid, especially if it contains residual solvent or impurities. Ensuring the product is thoroughly dried under vacuum is crucial. If it remains non-crystalline, recrystallization from an appropriate solvent system should yield a solid product.

Q4: How should I store the purified (2R,3R)-3-aminobutan-2-ol hydrochloride?

A4: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent moisture absorption and potential degradation.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of (2R,3R)-3-aminobutan-2-ol Hydrochloride

This protocol describes a general procedure for the recrystallization of (2R,3R)-3-aminobutan-2-ol hydrochloride. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude (2R,3R)-3-aminobutan-2-ol hydrochloride

  • Methanol (or another suitable "good" solvent)

  • Isopropanol (or another suitable "bad" solvent)

  • Erlenmeyer flask

  • Magnetic stir bar and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude (2R,3R)-3-aminobutan-2-ol hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Heat the flask on a hotplate with stirring and add a minimal amount of hot methanol dropwise until the solid just dissolves.

  • While the solution is still hot, slowly add isopropanol dropwise until the solution becomes faintly turbid.

  • Add one or two drops of hot methanol to re-clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Chiral Purity Analysis by HPLC via Derivatization

This protocol outlines a general method for determining the enantiomeric excess of 3-aminobutan-2-ol by HPLC after derivatization.

Materials:

  • (2R,3R)-3-aminobutan-2-ol sample

  • Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride)[15]

  • Suitable organic solvent (e.g., chloroform)[10]

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol/water or acetonitrile/water with a buffer)

Procedure:

  • Derivatization: Dissolve a small, accurately weighed amount of the aminobutanol sample in a suitable organic solvent. Add the chiral derivatizing agent and allow the reaction to proceed to completion. The reaction can be monitored by TLC.[10]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis and record the chromatogram.

    • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Calculation: Integrate the peak areas of the two diastereomer peaks and calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer.[14]

Table 1: Example HPLC Conditions for Chiral Purity Analysis

ParameterValueReference
Column Reversed-phase C18[14]
Mobile Phase Methanol/30mmol/L triethylamine aqueous solution (60:40, v/v), pH 3.5[15]
Flow Rate 1.0 mL/min[14]
Column Temperature 30°C[14]
Detection UV at 254 nm[15]
Injection Volume 20 µL[14]

IV. Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude (2R,3R)-3-aminobutan-2-ol HCl AcidBase Acid-Base Extraction Crude->AcidBase Remove non-basic impurities Recrystallization Recrystallization AcidBase->Recrystallization Further purification PureProduct Pure (2R,3R)-3-aminobutan-2-ol HCl Recrystallization->PureProduct Analysis Purity & Chiral Analysis (HPLC, NMR) PureProduct->Analysis Final QC

Caption: General purification workflow for (2R,3R)-3-aminobutan-2-ol hydrochloride.

Troubleshooting Decision Tree for Recrystallization

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Compound 'oils out'? Start->OilingOut NoCrystals No crystals form? OilingOut->NoCrystals No Action1 Re-dissolve, add more 'good' solvent, cool slowly, or change solvent system OilingOut->Action1 Yes Success Successful Crystallization NoCrystals->Success No Action2 Concentrate solution, add anti-solvent, scratch flask, or add seed crystal NoCrystals->Action2 Yes Action1->Start Action2->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

V. References

  • Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Smolecule. (2024, April 14). Buy (2R,3R)-3-aminobutan-2-ol | 110716-81-9. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Retrieved from [Link]

  • Google Patents. (n.d.). CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. Retrieved from

  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol. Retrieved from

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol. Retrieved from

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

  • Google Patents. (n.d.). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds. Retrieved from

  • Google Patents. (n.d.). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Retrieved from

Sources

Optimization

Technical Support Center: Resolution of Racemic 3-Aminobutan-2-ol via Tartaric Acid

Welcome to the Technical Support Center for the chiral resolution of 3-aminobutan-2-ol. This guide is engineered for researchers, scientists, and drug development professionals who require high enantiomeric purity of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 3-aminobutan-2-ol. This guide is engineered for researchers, scientists, and drug development professionals who require high enantiomeric purity of this critical chiral building block. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing instead on the stereochemical causality, thermodynamic principles of crystallization, and self-validating workflows necessary to ensure reproducible enantiopurity.

Theoretical Causality & Stereochemical Landscape

Before initiating a resolution, it is critical to understand the stereochemical landscape of your starting material. 3-aminobutan-2-ol possesses two adjacent stereogenic centers, yielding four distinct stereoisomers[1]. Because diastereomers possess different physical properties, the racemic erythro mixture must be separated from the racemic threo mixture (typically via fractional distillation or chromatography) prior to chiral resolution[2].

Once an isolated racemic pair is obtained, you introduce an enantiomerically pure chiral acid. The basic amino group, which has a pKa of approximately 10.0, reacts with to form a pair of diastereomeric salts[3]. Because these resulting salts are diastereomers of one another, they exhibit distinct solubility profiles and crystal lattice energies, allowing for separation via fractional crystallization[4].

Table 1: Stereoisomeric Landscape of 3-Aminobutan-2-ol

IsomerRelative ConfigurationDiastereomeric RelationshipPhysical State (Room Temp)
(2R,3R) erythro / synDiastereomer to threoLiquid[2]
(2S,3S) erythro / synDiastereomer to threoLiquid[2]
(2R,3S) threo / antiDiastereomer to erythroCrystalline Solid (mp 49°C)[2]
(2S,3R) threo / antiDiastereomer to erythroCrystalline Solid (mp 49°C)[2]
Experimental Workflows & Standard Operating Procedure

Workflow racemate Racemic 3-aminobutan-2-ol (erythro or threo) salt_mix Diastereomeric Salt Mixture (in Methanol/H2O) racemate->salt_mix tartaric L-(+)-Tartaric Acid (Chiral Resolving Agent) tartaric->salt_mix crystallization Fractional Crystallization (Cooling & Seeding) salt_mix->crystallization solid_salt Less Soluble Salt (e.g., (2R,3R)-amine • L-tartrate) crystallization->solid_salt mother_liquor Mother Liquor (Enriched in (2S,3S)-amine salt) crystallization->mother_liquor base_treatment Base Treatment (NaOH) & Organic Extraction solid_salt->base_treatment pure_amine Enantiopure 3-aminobutan-2-ol (>99% ee) base_treatment->pure_amine

Caption: Workflow for resolving racemic 3-aminobutan-2-ol using L-(+)-tartaric acid.

Self-Validating Resolution Protocol

Step 1: Diastereomeric Salt Formation

  • Dissolve 1.0 equivalent of racemic 3-aminobutan-2-ol in a minimal volume of hot methanol (approx. 5 mL/g).

  • In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a hot methanol/water mixture (95:5 v/v).

    • Causality Note: The addition of 5% water is critical. It increases the dielectric constant of the solvent system, stabilizing the highly polar tartrate salts and preventing them from crashing out as an amorphous oil[3].

  • Slowly add the tartaric acid solution to the amine solution under continuous stirring at 60°C.

Step 2: Fractional Crystallization

  • Allow the mixture to cool to room temperature undisturbed at a rate of ~10°C/hour.

    • Causality Note: Rapid cooling traps the more soluble diastereomer in the crystal lattice as an impurity. Slow cooling favors thermodynamic control and higher purity.

  • If crystallization does not initiate, add a seed crystal of the desired diastereomeric salt.

  • Isolate the precipitated salt via vacuum filtration and wash with ice-cold methanol.

  • Self-Validation Check: Take a 2 mg aliquot of the isolated salt, neutralize with 1 drop of 5M NaOH, extract with 0.5 mL dichloromethane, and[1]. If the enantiomeric excess (ee) is <95%, perform a recrystallization of the bulk salt from hot methanol/water before proceeding to Step 3.

Step 3: Liberation of the Free Amine

  • Suspend the enantiopure salt in a minimal amount of distilled water.

  • Add 5M NaOH dropwise until the aqueous layer reaches pH > 12.

    • Causality Note: The conjugate acid of the amine has a pKa of ~10.0; pushing the pH above 12 ensures >99% deprotonation, destroying the salt and liberating the free amino alcohol for extraction[3].

  • Extract the aqueous layer thoroughly with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure 3-aminobutan-2-ol.

Troubleshooting Guides & FAQs

Troubleshooting issue Issue: Salt Oils Out check Check Solvent Ratio (MeOH:H2O) issue->check seed Add Seed Crystals & Scratch Flask issue->seed anti Add Anti-solvent (e.g., Acetone) issue->anti heat Reheat & Cool Very Slowly issue->heat

Caption: Troubleshooting logic for diastereomeric salts that oil out during crystallization.

Q: Why is my diastereomeric salt oiling out instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the salt exceeds its amorphous solubility limit before reaching the crystalline nucleation threshold. To fix this, reheat the mixture until homogeneous, add 2-5% more water to increase the solubility threshold, and cool the solution extremely slowly. Scratching the inside of the flask with a glass rod provides localized nucleation sites to encourage crystallization over oiling[5].

Q: How can I improve the enantiomeric excess (ee) of the resolved amine? A: Low ee indicates co-precipitation of the more soluble diastereomeric salt. Ensure you are not over-concentrating the mother liquor. Perform successive recrystallizations of the isolated solid salt from a methanol/water mixture. Each recrystallization will sacrifice some yield but significantly enrich the diastereomeric purity. Chiral purity must be monitored using high-performance liquid chromatography (HPLC) with a chiral stationary phase[1].

Q: Can I resolve the amino alcohol using enzymatic methods instead of tartaric acid? A: Yes. Biocatalytic reductive amination using native amine dehydrogenases (AmDHs) is an excellent modern alternative. For instance, of 3-hydroxybutan-2-one to yield (2R,3R)-3-aminobutan-2-ol with >99% ee[6]. However, classical tartaric acid resolution remains highly scalable and cost-effective for standard bench chemistry[5].

Q: How do I differentiate between the erythro and threo diastereomers before resolution? A: The erythro and threo diastereomers have distinct physical properties. For example, the erythro isomers ((2R,3R) and (2S,3S)) are typically liquids at room temperature, whereas the threo isomers ((2R,3S) and (2S,3R)) are crystalline solids with a melting point around 49°C[2]. Additionally, their ¹H NMR spectra will show different chemical shifts and coupling constants for the methine protons due to the different dihedral angles in their preferred conformations[1].

References

Sources

Troubleshooting

Technical Support Center: Optimizing Yield of (2R,3R)-3-aminobutan-2-ol from 4-hydroxy-2-butanone

Welcome to the technical support guide for the synthesis of (2R,3R)-3-aminobutan-2-ol, a valuable chiral building block.[1][2] This document is designed for researchers, chemists, and process development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (2R,3R)-3-aminobutan-2-ol, a valuable chiral building block.[1][2] This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance on optimizing the diastereoselective synthesis from 4-hydroxy-2-butanone via reductive amination. We will address common challenges, provide detailed protocols, and explain the causality behind key experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes from 4-hydroxy-2-butanone to 3-aminobutan-2-ol?

The most direct and common method is a reductive amination . This process involves two main steps that can often be performed in a single pot:

  • Imine/Enamine Formation: 4-hydroxy-2-butanone reacts with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine or enamine.

  • Reduction: This intermediate is then reduced to the desired amine.[3]

The key challenge lies in controlling the stereochemistry at two chiral centers to selectively form the desired (2R,3R) diastereomer. Common approaches include catalytic hydrogenation (e.g., using Raney Nickel) or chemical reduction with hydride reagents (e.g., sodium borohydride).[4][5]

Q2: Why is achieving high diastereoselectivity for the (2R,3R) isomer so critical and challenging?

The synthesis creates two stereocenters at positions C2 and C3. Without stereochemical control, a mixture of four stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) can be formed. The (2R,3R) and (2S,3S) isomers are an enantiomeric pair with a syn relative configuration, while the (2R,3S) and (2S,3R) isomers are an enantiomeric pair with an anti relative configuration.

The challenge arises because the reduction of the imine intermediate is often not highly diastereoselective. The incoming hydride can attack from either face of the C=N double bond, leading to a mixture of syn and anti products. Achieving high selectivity requires careful selection of catalysts, reagents, and reaction conditions that can bias this attack.[6]

Q3: What are the main differences between chemical and biocatalytic approaches for this synthesis?

Both pathways have distinct advantages and are chosen based on scale, required purity, and available resources.

FeatureChemical Synthesis (e.g., Catalytic Hydrogenation)Biocatalytic Synthesis (e.g., Amine Dehydrogenase)
Stereoselectivity Often low to moderate, producing racemic or diastereomeric mixtures that require subsequent resolution.[4][7]Can be exceptionally high, often producing the desired stereoisomer with >99% ee and high diastereomeric ratio (d.r.).[8][9][10]
Reaction Conditions Typically requires high pressure (for hydrogenation), elevated temperatures, and potentially harsh reagents.[4]Operates under mild, aqueous conditions (e.g., near-neutral pH, room temperature).[8][10]
Substrate Scope Generally broad, applicable to a wide range of ketones.Can be narrow and highly specific to the enzyme used. Enzyme engineering may be required for novel substrates.[9][10]
Development Time Process optimization can be relatively fast.May require significant upfront investment in enzyme screening, engineering, and fermentation development.
Scalability Well-established and highly scalable.Scalability is improving but can be limited by enzyme cost and stability.

Q4: How can I monitor the reaction and determine the final diastereomeric ratio?

Effective monitoring is crucial for optimization.

  • Reaction Progress: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of the 4-hydroxy-2-butanone starting material.

  • Diastereomeric Ratio (d.r.):

    • ¹H NMR Spectroscopy: This is the most direct method. The protons adjacent to the newly formed stereocenters (e.g., the methyl groups or the C-H protons at C2 and C3) will have distinct chemical shifts and coupling constants for each diastereomer. By integrating the signals corresponding to each isomer, the d.r. can be calculated.

    • HPLC/GC after Derivatization: If NMR signals overlap, the amino alcohol mixture can be derivatized with a chiral agent (like Marfey's reagent) to form diastereomeric adducts that are easily separable by achiral HPLC or GC.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Low Overall Yield of 3-Aminobutan-2-ol

A low yield of the desired product can be attributed to incomplete reaction, side reactions, or product loss during workup.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions
  • Cause A: Inefficient Imine Formation. The equilibrium between the ketone and the imine can be unfavorable.[3]

    • Solution: Ensure a sufficiently high concentration of the amine source (e.g., by using liquid ammonia or ammonium acetate). For chemical reductions, maintaining a slightly acidic pH (4-6) can catalyze imine formation, but avoid strongly acidic conditions which can hydrolyze the imine.

  • Cause B: Inactive Reducing Agent or Catalyst. Hydride reagents can decompose upon storage, and catalysts like Raney Nickel can lose activity.

    • Solution: Use freshly opened or properly stored reducing agents. For catalytic hydrogenations, ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading (e.g., 5-10 mol% for noble metal catalysts, or a significant weight percentage for Raney Ni).[4]

  • Cause C: Over-reduction. Strong reducing agents can reduce the starting ketone directly to 1,3-butanediol, competing with the desired reductive amination pathway.

    • Solution: Switch to a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][11]

  • Cause D: Product Loss During Workup. 3-aminobutan-2-ol is a small, polar molecule with significant water solubility, making extraction from aqueous media difficult.

    • Solution: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction with an organic solvent like dichloromethane or ethyl acetate. For larger scales, consider continuous liquid-liquid extraction.

Problem 2: Poor Diastereoselectivity (Low d.r.)

This is the most common and critical challenge. The goal is to maximize the syn (2R,3R) isomer over the anti (2S,3R) and other isomers.

Workflow for Optimizing Diastereoselectivity

Caption: Decision tree for improving diastereoselectivity.

Possible Causes & Solutions
  • Cause A: High Reaction Temperature. Higher temperatures provide more energy to overcome the activation barrier for both diastereomeric transition states, reducing selectivity.[12]

    • Solution: Perform the reduction at lower temperatures. For hydride reductions, temperatures between -78 °C and 0 °C are common. This will favor the transition state with the lower activation energy, often leading to higher diastereoselectivity.

  • Cause B: Non-Optimal Solvent or Reducing Agent. The solvent and cation of the hydride reagent can influence the transition state geometry through coordination or steric effects.

    • Solution: Systematically screen different solvents (e.g., MeOH, EtOH, THF, CH₂Cl₂) and hydride reagents (NaBH₄, LiBH₄, KBH₄). Methanol is often a good starting point. The choice of solvent can affect the aggregation state of the reducing agent and its interaction with the substrate.

  • Cause C: Lack of Stereochemical Control. In an unguided reduction, steric hindrance is often the only controlling factor, which may not be sufficient to favor one diastereomer significantly.

    • Solution 1 (Chelation Control): The hydroxyl group in the substrate can be used to direct the stereochemistry. The addition of a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂) can chelate to both the imine nitrogen and the hydroxyl oxygen, creating a rigid cyclic intermediate. The hydride reagent will then preferentially attack from the less hindered face, often leading to a significant increase in diastereoselectivity.

    • Solution 2 (Asymmetric Catalysis): For the highest level of control, employ a chiral catalyst. This can be a transition metal complex with a chiral ligand for asymmetric hydrogenation or a chiral Brønsted acid for asymmetric reductive amination.[13][14][15] While more complex to set up, this approach offers the most direct route to the enantiomerically pure product.

  • Cause D: Isomerization. The imine/enamine intermediate can potentially isomerize under the reaction conditions, which could affect the final diastereomeric outcome.

    • Solution: Keep reaction times as short as possible once the imine is formed and proceed directly to the reduction step.

Problem 3: Difficulty Separating Diastereomers

If optimizing for selectivity is unsuccessful, the final step must be an efficient separation.

  • Cause: Diastereomers often have very similar physical properties (boiling point, polarity), making separation by standard distillation or chromatography challenging.

    • Solution 1 (Diastereomeric Salt Resolution): This is a classical and highly effective method. React the mixture of amino alcohol diastereomers with a single enantiomer of a chiral acid (e.g., (S)-mandelic acid, tartaric acid).[4][16] This forms a pair of diastereomeric salts which now have different solubilities. One salt will preferentially crystallize from a suitable solvent, allowing for separation by simple filtration. The free amino alcohol can then be recovered by treatment with a base.

    • Solution 2 (Boric Acid Complexation): A more advanced method involves forming diastereomeric borate complexes using boric acid and a chiral diol like 1,1'-bi-2-naphthol (BINOL).[16][17] These complexes can also be separated by crystallization.

    • Solution 3 (Preparative Chromatography): While challenging, careful optimization of preparative HPLC or SFC (Supercritical Fluid Chromatography) conditions on a suitable stationary phase can achieve separation. This is often more resource-intensive than crystallization.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination via Catalytic Hydrogenation

This protocol is a representative procedure for producing a racemic mixture of 3-aminobutan-2-ol, which can then be subjected to diastereomeric resolution.[4]

  • Imine Formation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet, add 4-hydroxy-2-butanone (8.81 g, 0.10 mol) and absolute ethanol (100 mL).

    • Cool the flask to 10 °C in an ice bath.

    • Bubble anhydrous ammonia (NH₃) gas through the solution for 1-2 hours. Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Hydrogenation:

    • Carefully transfer the ethanolic solution to a high-pressure autoclave.

    • Add Raney Nickel (approx. 5 g, slurry washed with ethanol) to the vessel.

    • Seal the autoclave, purge with nitrogen three times, and then purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen to 1.3 MPa (approx. 190 psi).

    • Heat the reaction to 45-50 °C and stir vigorously for 16-20 hours.

    • Monitor the reaction by GC to confirm the disappearance of the intermediate.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-aminobutan-2-ol as a mixture of diastereomers. The product can be purified by vacuum distillation.

Protocol 2: Diastereomeric Salt Resolution using (S)-(+)-Mandelic Acid

This protocol describes the separation of the desired (2R,3R) isomer from the crude mixture obtained in Protocol 1.[4]

  • Salt Formation:

    • Dissolve the crude 3-aminobutan-2-ol (8.91 g, 0.10 mol, assuming 100% conversion) in toluene or a suitable solvent mixture.

    • In a separate flask, dissolve (S)-(+)-mandelic acid (7.61 g, 0.05 mol, 0.5 equivalents) in the same solvent, heating gently if necessary.

    • Slowly add the mandelic acid solution to the amino alcohol solution with stirring. A precipitate should begin to form.

  • Crystallization:

    • Stir the resulting slurry at room temperature for several hours, then cool in an ice bath or refrigerate overnight to maximize crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold solvent. This solid is the enriched mandelate salt of one of the diastereomers.

    • Note: The stereochemistry of the preferentially crystallized salt depends on the solvent and exact conditions. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Amine:

    • Suspend the isolated salt in water and add a 2 M solution of sodium hydroxide (NaOH) until the pH is >12 to deprotonate the amine and the mandelic acid.

    • Extract the aqueous solution multiple times with dichloromethane or perform a continuous extraction.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically and diastereomerically enriched 3-aminobutan-2-ol.

  • Analysis:

    • Determine the diastereomeric and enantiomeric purity of the final product using chiral HPLC or by NMR analysis of a derivatized sample.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1 - ACS.org. (n.d.).
  • Redactions with sulfurated borohydrides. IV. Reduction of oximes. (1970). Canadian Journal of Chemistry.
  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. (n.d.). Semantic Scholar.
  • Explain mechanism of this reduction of oxime to amine. (2025). Filo.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001). The Journal of Organic Chemistry.
  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionaliz
  • Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosph
  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (n.d.). PMC.
  • discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.
  • Recent advances on transition-metal-catalysed asymmetric reductive amination. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015).
  • Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Form
  • (2R,3S)-3-aminobutan-2-ol. (n.d.). BenchChem.
  • Method for preparing (R) -3-aminobutanol. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). The Journal of Organic Chemistry.
  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionaliz
  • Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. (2014). PubMed.
  • Reductive amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Preparation method of (R) -3-aminobutanol. (n.d.).
  • Diastereoselective synthesis of vicinal amino alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

handling hygroscopic nature of (2R,3R)-3-aminobutan-2-ol salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling the highly hygroscopic salt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling the highly hygroscopic salts of (2R,3R)-3-aminobutan-2-ol.

This chiral amino alcohol is a crucial building block in asymmetric synthesis, cross-coupling reactions, and pharmaceutical development[1]. However, its dual functionality (amine and hydroxyl groups) makes its salt forms notoriously prone to moisture uptake, which can compromise stereochemical integrity and reaction stoichiometry.

Mechanistic Insights & Fundamental Properties

Q: Why are (2R,3R)-3-aminobutan-2-ol salts so prone to moisture uptake, and why does it critically impact my experiments? A: The hygroscopicity of this compound stems from its molecular structure. When converted to a salt (e.g., a hydrochloride salt), the crystal lattice energy is often lower than the hydration energy. The hydroxyl group on the C3 position and the protonated amine on the C2 position create a highly favorable, synergistic hydrogen-bonding network with atmospheric water[1].

In asymmetric synthesis, precise stoichiometric control is non-negotiable. Water mass incorporated into your sample artificially inflates the apparent mass of the reagent. This skews molarity calculations, potentially ruining the enantiomeric excess (ee) in downstream enantioselective cross-coupling reactions or leading to the hydrolysis of moisture-sensitive catalysts[1][2]. In severe cases, the salt undergoes deliquescence—absorbing enough moisture to dissolve entirely in its own water of hydration[3].

Q: How do we classify the severity of moisture uptake for these chiral salts? A: Hygroscopicity is quantitatively classified based on the percentage of weight gained when the solid is exposed to specific relative humidity (RH) conditions over 24 hours.

Table 1: Pharmacopeial Hygroscopicity Classification[3][4]

ClassificationMoisture Uptake (% w/w) at 25°C / 80% RHPhysical Consequence for Amino Alcohol Salts
Non-hygroscopic < 0.2%Free-flowing powder; easy to handle on a benchtop.
Slightly hygroscopic 0.2% – 2.0%Minor clumping; requires tightly sealed storage.
Moderately hygroscopic 2.0% – 15.0%Significant clumping; requires controlled environment handling.
Very hygroscopic ≥ 15.0%Rapid agglomeration; mandatory glovebox handling.
Deliquescent Sufficient to form a solutionSolid dissolves completely; requires strict anhydrous protocols.

Standard Operating Procedures (SOPs) & Workflows

Q: What is the self-validating protocol for accurately weighing and transferring these hygroscopic salts without compromising batch integrity? A: To ensure scientific integrity and prevent moisture-induced stoichiometric errors, you must isolate the material from ambient humidity. Pre-filled reaction vials can sometimes bypass this[5], but for custom syntheses, use the following rigorous transfer methodology.

Protocol 1: Anhydrous Handling and Transfer of (2R,3R)-3-Aminobutan-2-ol Salts

  • Preparation: Purge a glovebox or isolation chamber with high-purity Argon or Nitrogen to achieve an internal Relative Humidity (RH) of < 5%.

  • Equilibration: Place the sealed vial of the (2R,3R)-3-aminobutan-2-ol salt, an ultramicrobalance, low-static moisture-resistant weighing paper, and pre-dried reaction vessels (e.g., Schlenk flasks) into the antechamber. Cycle the vacuum/inert gas three times[2].

  • Tare & Verification: Inside the glovebox, tare the weighing paper. Weigh a certified calibration weight to validate the balance's accuracy in the dry micro-environment.

  • Rapid Weighing: Open the salt vial and rapidly transfer the required mass using a static-free spatula. Causality note: (2R,3R)-3-aminobutan-2-ol salts can absorb atmospheric moisture in seconds, altering the mass dynamically if exposed to ambient air[2].

  • Sealing: Transfer the salt directly into the reaction vessel and seal it with a rubber septum before removing it from the glovebox.

  • Self-Validation Step: Re-weigh the empty weighing paper. A residual mass increase indicates moisture absorption occurred during the transfer process, triggering a protocol review[2].

HandlingWorkflow Start Hygroscopic Salt Storage (Desiccator) Glovebox Transfer to Glovebox (RH < 5%) Start->Glovebox Clumping Observe Clumping or Deliquescence? Glovebox->Clumping Weighing Rapid Weighing (Microbalance) Solvent Dissolution in Anhydrous Solvent Weighing->Solvent Reaction Proceed to Asymmetric Synthesis Solvent->Reaction Clumping->Weighing No (Dry Powder) Recovery Vacuum Drying Protocol (<40°C) Clumping->Recovery Yes (Moisture Absorbed) Recovery->Glovebox Re-evaluate

Caption: Workflow for handling and recovering hygroscopic (2R,3R)-3-aminobutan-2-ol salts.

Troubleshooting & Recovery

Q: My batch of (2R,3R)-3-aminobutan-2-ol hydrochloride has absorbed moisture and formed a sticky mass. How can I recover it without causing thermal degradation or racemization? A: Heating chiral amino alcohols excessively is a critical error. Elevated temperatures can lead to oxidation, decomposition, or loss of stereochemical integrity[1][3].

Recovery Protocol:

  • Transfer the clumped salt into a pre-weighed, wide-mouth amber glass vial to maximize the exposed surface area.

  • Place the vial in a vacuum desiccator containing a fresh desiccant like phosphorus pentoxide (P2O5) or silica gel.

  • Apply a high vacuum (e.g., < 1 mbar) at ambient temperature (20-25°C) for 24-48 hours. Do not use a standard benchtop drying oven. Temperatures above 40°C combined with residual moisture can promote unwanted side reactions or volatilization of the free base if the salt dissociates[2][3].

  • Backfill the desiccator with Argon, quickly cap the vial, and transfer it to a glovebox for re-weighing and verification.

Q: How can I empirically determine the Deliquescence Relative Humidity (DRH) of a new salt form of this compound? A: You can utilize the static desiccator method using saturated salt solutions to map the moisture uptake profile and pinpoint the DRH[3][4].

Table 2: Saturated Salt Solutions for Controlled RH Environments (at 25°C)[3]

Saturated Salt SolutionRelative Humidity (RH)Application in Testing
Lithium Chloride (LiCl)11%Baseline dry environment simulation.
Magnesium Chloride (MgCl2)33%Low-humidity handling threshold.
Magnesium Nitrate (Mg(NO3)2)53%Moderate ambient room condition.
Sodium Chloride (NaCl)75%High-humidity stress testing.
Potassium Sulfate (K2SO4)97%Extreme moisture exposure (deliquescence check).

Protocol 2: Static Moisture Uptake Determination

  • Accurately weigh 10-20 mg of the anhydrous (2R,3R)-3-aminobutan-2-ol salt into a pre-tared shallow dish using an ultramicrobalance[3].

  • Place the dish into a sealed desiccator containing a specific saturated salt solution from Table 2. Ensure there is an excess of solid salt in the solution to maintain saturation[3].

  • Incubate at a constant 25°C for 24 hours.

  • Remove and rapidly re-weigh the sample.

  • Calculate the percentage weight gain: [(Final Mass - Initial Mass) / Initial Mass] * 100[4].

  • Repeat across different RH values to pinpoint the DRH (the point where mass increases exponentially and the solid dissolves).

Q: Are there formulation strategies to reduce the hygroscopicity of this chiral building block for long-term storage? A: Yes. If the compound is being prepared for long-term storage or as an intermediate in a solid dosage form, crystal engineering and co-processing are highly effective strategies[6].

  • Salt Screening: The hydrochloride salt is notoriously hygroscopic. Screening for bulkier counterions (e.g., tosylate, mesylate, or bulky organic acids) can disrupt the hydrogen-bonding network with water, yielding a more stable crystalline lattice[6].

  • Co-processing: Formulating the salt with hydrophobic excipients or applying a moisture-barrier film coating can deflect moisture away from the active chiral center, preserving its integrity during scale-up[3][6].

References

  • Buy (2R,3R)-3-aminobutan-2-ol | 110716-81-9 - Smolecule. Smolecule.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. Benchchem.
  • How do you handle hygroscopic salts? - HepatoChem. HepatoChem.
  • handling hygroscopic properties of hydrochloride salts - Smolecule. Smolecule.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Raney Nickel Reduction for Aminobutanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding and practical troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding and practical troubleshooting framework for the catalytic hydrogenation of nitro-precursors to aminobutanols.

The synthesis of (S)-2-amino-1-butanol is a foundational process in pharmaceutical manufacturing, serving as the critical chiral precursor for the frontline anti-tuberculosis drug ethambutol[1]. The most robust synthetic route involves the catalytic hydrogenation of 2-nitro-1-butanol using a Raney Nickel (Ra-Ni) catalyst[1]. However, Raney Nickel is highly active, pyrophoric, and susceptible to rapid deactivation, requiring precise engineering of reaction conditions[2][3].

Mechanistic Pathway: The Nitro Reduction Cascade

The reduction of an aliphatic nitro group to a primary amine over a heterogeneous Raney Nickel surface is not a single-step concerted reaction. It proceeds through a sequential cascade of surface-bound intermediates: nitro


 nitroso 

hydroxylamine

amine
[4].

Causality Insight: The initial reductions to the nitroso and hydroxylamine intermediates are kinetically fast and highly exothermic. However, the final cleavage of the N–O bond in the hydroxylamine intermediate to yield 2-amino-1-butanol is the rate-limiting step[5]. If hydrogen pressure drops or the catalyst surface is poisoned, the reaction stalls, leading to the accumulation of reactive hydroxylamines which can undergo side-reactions to form unwanted azo or azoxy dimers[4].

Mechanism Substrate 2-Nitro-1-butanol (Substrate) Surface Adsorption on Raney Nickel Surface Substrate->Surface H2 Adsorption Nitroso Nitroso Intermediate (-H2O) Surface->Nitroso Fast Reduction Hydroxylamine Hydroxylamine Intermediate (+H2) Nitroso->Hydroxylamine Fast Reduction Product 2-Amino-1-butanol (Product) Hydroxylamine->Product Rate-Limiting Step (N-O Cleavage) Poison Catalyst Poisoning (CO, S, Amines) Poison->Surface Blocks Active Sites

Caption: Catalytic reduction mechanism of 2-nitro-1-butanol to 2-amino-1-butanol on Raney Nickel.

Standard Operating Procedure (SOP): Catalytic Hydrogenation Workflow

To ensure a self-validating and reproducible reduction, follow this optimized protocol. Each step incorporates built-in quality control checks to prevent catalyst deactivation and ensure safety.

Step 1: Catalyst Activation & Solvent Exchange

  • Action: Transfer the required mass of commercial Raney Nickel slurry (typically stored in basic water, pH > 9) into a graduated cylinder. Wash 3–5 times with anhydrous ethanol by decantation until the pH is neutral[2][6].

  • Causality: Water promotes the oxidation of the active nickel surface and reduces the solubility of the organic substrate. Replacing water with ethanol ensures a homogenous reaction phase and maximizes hydrogen solubility.

Step 2: Reaction Assembly

  • Action: In a high-pressure autoclave, dissolve 2-nitro-1-butanol in anhydrous ethanol (or methanol). Add the activated Ra-Ni slurry (typically 10-50% w/w relative to the substrate) under an inert argon or nitrogen atmosphere[7][8].

  • Causality: The high catalyst loading compensates for the inevitable loss of active sites due to trace poisons and ensures sufficient surface area for the rate-limiting N–O cleavage[7].

Step 3: Purging and Pressurization

  • Action: Seal the vessel. Evacuate and purge with nitrogen three times, followed by three purges with hydrogen gas[8]. Pressurize with H2 to 1–10 atm[7].

  • Causality: Strict removal of oxygen prevents both the explosive combustion of hydrogen and the irreversible oxidation of the

    
     catalyst surface.
    

Step 4: Hydrogenation & Monitoring

  • Action: Stir vigorously (e.g., 1000+ rpm) at 20–70 °C[7]. Monitor the pressure gauge. The reaction is self-validating: hydrogen uptake will cause a continuous pressure drop. Once the pressure stabilizes for >30 minutes, the reaction is complete.

Step 5: Safe Work-up

  • Action: Vent the hydrogen safely. Filter the mixture through a pad of Celite under a nitrogen blanket. Critical: Never let the filter cake run dry[8][9]. Wash the cake with ethanol, then immediately submerge the used catalyst in water for disposal.

  • Causality: Dry Raney Nickel is highly pyrophoric and will spontaneously ignite in air due to the rapid exothermic oxidation of chemisorbed hydrogen and the high surface-area nickel lattice[2][8].

Workflow Step1 1. Catalyst Preparation Solvent Exchange (Water to EtOH) Step2 2. Reaction Setup Substrate + Catalyst in Autoclave Step1->Step2 Step3 3. Purge & Pressurize Evacuate, Purge N2, Add H2 Step2->Step3 Step4 4. Hydrogenation Stir at Optimal Temp/Pressure Step3->Step4 Step5 5. Safe Filtration Filter via Celite (Keep Cake Wet!) Step4->Step5 Step6 6. Downstream Processing Concentration & Distillation Step5->Step6

Caption: Step-by-step Standard Operating Procedure for Raney Nickel catalyzed hydrogenation.

Quantitative Data: Process Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the conversion efficiency of aminobutanol precursors over nickel and copper-based catalysts.

Catalyst TypeSolventTemp (°C)Pressure (atm)Conversion (%)Selectivity (%)Causality / Observation
Raney Nickel Ethanol20–701–10>90>95Optimal for direct nitro-to-amine reduction; minimizes side reactions and racemization[7].
Raney Nickel Methanol1701058100Severe conditions can lead to catalyst sintering; high pressure needed for ester reduction.
5% Pt/C Methanol17010500Ineffective for this specific substrate without acidic promoters.
Cu-Chromite Methanol17010535100Requires severe conditions; prone to inducing racemization in chiral substrates[7].

Note: For nitro-alcohols, Raney Nickel at lower temperatures (20–70 °C) is vastly superior to high-temperature ester hydrogenolysis, preventing the racemization of the critical chiral center[7].

Troubleshooting Guides & FAQs

Q1: My Raney Nickel catalyst is losing activity rapidly, and the reaction stalls. What causes this poisoning and how can I prevent it? A1: Catalyst poisoning in Raney Nickel is primarily caused by carbon monoxide (CO), sulfur compounds (e.g., thiols, thiophenol), and certain amines[3][10]. These molecules possess lone electron pairs that strongly coordinate to the empty d-orbitals of the nickel surface, forming irreversible bonds (e.g., Ni-S) that outcompete hydrogen and substrate adsorption[10]. Solution: Ensure your hydrogen source is ultra-high purity (CO content must be <200 ppm)[3]. If your substrate contains trace sulfur impurities, consider a sacrificial pre-treatment with a small amount of deactivated Raney Nickel to scavenge poisons before adding the main catalyst charge.

Q2: I am observing incomplete reduction with a buildup of hydroxylamine intermediates. How can I drive the reaction to completion? A2: The cleavage of the hydroxylamine N–O bond is the rate-limiting step[5]. If the reaction stalls here, it indicates hydrogen starvation at the catalyst surface. Solution: This is a mass-transfer limitation. Increase the agitation speed (rpm) to enhance the dissolution of H2 gas into the liquid phase. Alternatively, marginally increase the hydrogen pressure or temperature (up to 70 °C) to provide the activation energy required for the final cleavage[7].

Q3: Can I reuse the Raney Nickel catalyst for multiple batches? A3: Yes, but activity will drop with each cycle due to the physical deposition of oligomers/polymers and surface oxidation[11]. Solution: To reuse the catalyst, it must be regenerated. Wash the exhausted catalyst with an alkaline solution (e.g., NaOH) or acetic acid at 20–50 °C to strip away organic foulants[11]. Pre-treat the reused catalyst with hydrogen in the reaction solvent for 5 hours prior to introducing the new substrate.

Q4: How does the choice of solvent affect the hydrogenation rate? A4: The solvent dictates the solubility of both the substrate and the hydrogen gas. Methanol and ethanol are the premier choices because they facilitate high hydrogen solubility and stabilize the polar transition states of the nitro group. Solution: Avoid solvents like 1,4-dioxane or bulky ethers; the lower solubility of hydrogen gas in the bulk liquid of these solvents severely depresses the reaction rate.

Q5: How do I safely handle the catalyst post-reaction to prevent fires? A5: Raney Nickel contains a massive volume of chemisorbed hydrogen. When dry, it reacts spontaneously with atmospheric oxygen[8]. Solution: Never use vacuum filtration to dryness. Always use a nitrogen blanket during filtration, filter through a bed of Celite, and continuously wash the filter cake with solvent to keep it wet[9]. Immediately transfer the spent catalyst to a dedicated, water-filled waste container[8].

References

  • Benchchem. "An In-depth Technical Guide to the Molecular Structure and Application of 1-Amino-2-butanol". 1

  • Benchchem. "Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of Alloecgonine Methyl Ester". 9

  • NISCAIR. "Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a-aminobutyrate".

  • Google Patents. "US3979457A - Process for production of (+)-2-amino-1-butanol". 7

  • YouTube. "Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel". 8

  • Wikipedia. "Reduction of nitro compounds". 4

  • ECHEMI. "The poison of Raney nickel catalyst?". 3

  • MDPI. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives". 5

  • ResearchGate. "Poisoning titration of metal nickel-based catalysts". 10

  • Catalysts 2020. "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers".11

  • Organic Syntheses. "Raney nickel catalyst". 2

  • Periodica Polytechnica. "INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST". 6

Sources

Optimization

Technical Support Center: Crystallization &amp; Solvent Selection for (2R,3R)-3-aminobutan-2-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic laboratory recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic laboratory recipes. Here, we focus on the thermodynamic and kinetic principles that govern the chiral resolution and crystallization of (2R,3R)-3-aminobutan-2-ol.

Mechanistic Insights: The "Why" Behind Solvent Selection

(2R,3R)-3-aminobutan-2-ol is a critical chiral building block utilized extensively in pharmaceutical development and as a highly effective chiral ligand in enantioselective cross-coupling reactions [[1]](). While modern biocatalytic methods (such as those employing native amine dehydrogenases) can synthesize related stereoisomers with up to 99.4% enantiomeric excess (ee) 2, downstream purification and classical resolution still heavily rely on diastereomeric salt crystallization.

The fundamental challenge in crystallizing this molecule lies in its dual functionality. The adjacent nucleophilic amino group and hydroxyl group readily form strong intramolecular hydrogen bonds. In non-polar solvents, this internal hydrogen bonding is highly pronounced, rendering the molecule lipophilic and resistant to forming a rigid crystal lattice. Conversely, polar protic solvents successfully compete with and disrupt these internal bonds, facilitating the intermolecular interactions required to form a stable crystal lattice with a chiral resolving agent 3.

Troubleshooting Guide & FAQs

Q1: During diastereomeric salt formation, my product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level of the solute exceeds the nucleation threshold, but the solvent system lacks the necessary dielectric properties to support a stable solid lattice. For 3-aminobutan-2-ol, this happens if the solvent is too non-polar, allowing the molecule to fold via intramolecular hydrogen bonds rather than stacking. Solution: Shift to a polar protic primary solvent (e.g., Ethanol) to disrupt the internal H-bonds. If oiling out persists, your cooling rate is too rapid. Reheat the mixture until homogeneous, then cool at a highly controlled rate (e.g., 0.1°C/min). Introduce a less polar anti-solvent (like Isopropanol) dropwise just until the cloud point is reached, and immediately add seed crystals to force solid-liquid separation.

Q2: I achieved a high yield of the crystallized salt, but the diastereomeric excess (de%) is below 90%. What solvent adjustments are required? Causality: A high yield coupled with low optical purity indicates that the thermodynamic solubility difference between the (2R,3R) and (2S,3S) diastereomeric salts in your chosen solvent is too narrow. Methanol, while excellent for solubilization, often drives the co-precipitation of both diastereomers. Solution: You must alter the solubility curve. Transition to a solvent system with a lower overall solubilization capacity but higher selectivity, such as Isopropanol mixed with 1–5% (v/v) water. The trace water selectively hydrates the more polar diastereomer, keeping it in solution while the less soluble (2R,3R)-salt crystallizes.

Q3: How do I efficiently recover the free base (2R,3R)-3-aminobutan-2-ol after crystallization without losing it in the aqueous phase? Causality: Short-chain amino alcohols are highly water-soluble due to their dual hydrogen-bonding functional groups. Standard aqueous workups lead to massive yield losses into the aqueous layer. Solution: Dissolve the purified diastereomeric salt in a minimal amount of water and basify to pH > 12 using 5M NaOH to fully deprotonate the amine. Instead of standard extraction solvents like ethyl acetate, use a highly efficient, moderately polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) for multiple extractions.

Quantitative Data: Solvent System Matrix

The following table summarizes the quantitative impact of various solvent systems on the diastereomeric salt crystallization of 3-aminobutan-2-ol.

Solvent SystemPolarity IndexSolubilization CapacityTypical Optical Purity (ee%)Troubleshooting Note
Methanol 5.1Very HighLow (< 85%)Prone to co-precipitation; use only for initial crude dissolution.
Ethanol 5.2HighModerate (90 - 95%)Excellent primary solvent; balances overall yield and selectivity.
Isopropanol / H₂O (95:5) 4.0ModerateHigh (> 98%)Trace water selectively hydrates the more polar diastereomeric salt.
Hexane / Isopropanol ~0.5LowN/A (Analytical)Used primarily as a normal-phase mobile phase for chiral HPLC [[3]]().

Self-Validating Experimental Protocol

Objective: Isolate and purify (2R,3R)-3-aminobutan-2-ol via diastereomeric salt crystallization using L-(+)-Tartaric Acid.

Step 1: Salt Formation & Primary Solvation

  • Dissolve 1.0 equivalent of crude 3-aminobutan-2-ol in 5 volumes of Ethanol.

  • Slowly add 1.0 equivalent of L-(+)-Tartaric Acid under continuous stirring.

  • Causality Check: Ethanol is chosen because its polar protic nature disrupts the amino alcohol's intramolecular hydrogen bonds, allowing the tartrate salt to form effectively 3.

Step 2: Dissolution & Supersaturation Validation

  • Heat the suspension to 65°C until complete homogeneity is achieved.

  • Validation Checkpoint: If the solution remains turbid at 65°C, add Ethanol dropwise (up to 1 additional volume) until clear. This establishes the exact baseline for supersaturation.

Step 3: Controlled Nucleation

  • Cool the solution at a strict, controlled rate of 0.1°C/min down to 45°C.

  • Validation Checkpoint: Observe the cloud point. If oiling out occurs, reheat to 65°C, add 1 volume of Isopropanol (anti-solvent), and re-cool. Add 1% (w/w) seed crystals of the pure (2R,3R)-tartrate salt at 48°C to force solid-liquid nucleation.

Step 4: Isolation & Chiral Validation

  • Continue cooling to 5°C. Filter the resulting crystals and wash with cold Isopropanol.

  • Validation Checkpoint: Analyze the wet cake via chiral HPLC using a normal-phase Hexane/Isopropanol mobile phase 3. If the ee% is < 95%, proceed to recrystallization in Isopropanol/H₂O (95:5).

Step 5: Free Base Recovery

  • Dissolve the highly pure salt in minimal water, basify to pH 12 with 5M NaOH, and extract 3x with 2-Methyltetrahydrofuran. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Process Workflow Diagram

SolventSelection Start Crude (2R,3R)-3-aminobutan-2-ol Solvent Select Primary Solvent (e.g., EtOH/MeOH) Start->Solvent Resolve Add Resolving Agent (e.g., (+)-Tartaric Acid) Solvent->Resolve Heat Heat to 60-70°C Achieve Homogeneity Resolve->Heat Cool Controlled Cooling (0.1°C/min) Heat->Cool Decision Observation? Cool->Decision Oil Oiling Out (Liquid-Liquid Separation) Decision->Oil Turbidity without solid Crystals Crystallization (Solid-Liquid Separation) Decision->Crystals Nucleation observed FixOil Add Anti-solvent (Isopropanol) & Seed Crystals Oil->FixOil CheckEE Check ee% via Chiral HPLC Crystals->CheckEE FixOil->Heat LowEE Low ee% (<95%) CheckEE->LowEE HighEE High ee% (>99%) CheckEE->HighEE Recryst Recrystallize in Isopropanol/H2O LowEE->Recryst Done Filter, Wash & Dry HighEE->Done Recryst->Heat

Workflow for solvent selection and troubleshooting in (2R,3R)-3-aminobutan-2-ol crystallization.

References

  • Benchchem. "(2R,3S)-3-aminobutan-2-ol - Benchchem". Benchchem.com. 3

  • Frontiers. "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols". Frontiersin.org. 2

  • Smolecule. "Buy (2R,3R)-3-aminobutan-2-ol | 110716-81-9". Smolecule.com. 1

Sources

Troubleshooting

Technical Support Guide: Stability of (2R,3R)-3-aminobutan-2-ol

The following technical guide addresses the stability, handling, and troubleshooting of (2R,3R)-3-aminobutan-2-ol under basic conditions. Executive Summary (2R,3R)-3-aminobutan-2-ol (CAS: 119262-97-8 / 110716-81-9) exhib...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of (2R,3R)-3-aminobutan-2-ol under basic conditions.

Executive Summary

(2R,3R)-3-aminobutan-2-ol (CAS: 119262-97-8 / 110716-81-9) exhibits high chemical stability under standard aqueous and organic basic conditions (e.g., NaOH, KOH, Et


N).[1] It is resistant to hydrolysis and retro-aldol degradation due to the absence of beta-carbonyl functionality.[1]

However, the free base is physically unstable upon exposure to air. It acts as a "CO


 sponge," rapidly forming carbamates and carbonates, which users often mistake for degradation or polymerization.[1] Stereochemical integrity is maintained up to moderate temperatures (

), but harsh basic conditions (e.g.,

-BuOK in DMSO at

) can induce slow epimerization.[1]

Detailed Stability Analysis

The "Carbamate Trap" (Atmospheric Instability)

The primary issue users encounter is not true chemical decomposition, but the formation of ammonium carbamates .

  • Mechanism: The primary amine at C3 is nucleophilic.[1] In the presence of atmospheric CO

    
    , it attacks the electrophilic carbon to form a carbamic acid, which immediately forms a salt with another equivalent of amine.
    
  • Observation: A clear, viscous oil turns into a white crust, a gummy solid, or shows "new impurities" in NMR (broad peaks around 160 ppm in

    
    C).
    
  • Reversibility: This is fully reversible under acidic workup or high-vacuum thermal cracking.[1]

Stereochemical Integrity

The (2R,3R) configuration is robust.[2]

  • Epimerization Risk: Low.[1] The protons at C2 and C3 are not sufficiently acidic to be removed by hydroxide or carbonate bases.[1]

  • Inversion: Requires activation of the hydroxyl group (e.g., sulfonation) followed by intramolecular displacement (aziridine formation). This does not occur spontaneously in simple basic solutions.[1]

Oxidative Stability[1]
  • Air Oxidation: Negligible over short periods.[1] Long-term storage in air can lead to slow oxidation of the alcohol to a ketone (3-aminobutan-2-one), which then polymerizes (brown tar).[1]

  • Compatibility: Stable with non-oxidizing bases (NaOH, KOH, Carbonates). Incompatible with strong oxidants (KMnO

    
    , bleach) in basic media.[1]
    

Data Visualization & Pathways

Figure 1: Atmospheric Degradation & Recovery Pathway

This diagram illustrates the reversible formation of carbamate species upon air exposure.

CarbamateCycle FreeBase (2R,3R)-3-aminobutan-2-ol (Free Base - Liquid/Oil) Carbamate Ammonium Carbamate Salt (White Solid/Gum) FreeBase->Carbamate + CO2 (Spontaneous) CO2 Atmospheric CO2 Carbamate->FreeBase Heat (>60°C) / Vacuum Acidified Ammonium Salt (Acidic Solution) Carbamate->Acidified + HCl/H2SO4 Acidified->FreeBase 1. NaOH (pH > 12) 2. Extraction

Caption: Cycle of CO2 absorption and recovery methods for amino alcohols.

Figure 2: Stereochemical Stability Matrix

Conditions required to force degradation or epimerization.

StabilityMatrix Substrate (2R,3R)-3-aminobutan-2-ol MildBase Aq. NaOH / KOH (RT to 80°C) Substrate->MildBase StrongBase t-BuOK / NaH (>100°C) Substrate->StrongBase Reagent Aldehydes/Ketones (Basic Cond.) Substrate->Reagent Stable STABLE No Epimerization MildBase->Stable Preferred Condition Epimer RISK: Epimerization ((2R,3S) formation) StrongBase->Epimer Alpha-Deprotonation Schiff Oxazolidine / Imine Formation Reagent->Schiff Condensation

Caption: Reactivity profile under varying basic environments.

Troubleshooting Guide & FAQs

Q1: My clear oil turned into a white solid after leaving it on the bench. Is it ruined?

Diagnosis: Carbon Dioxide Absorption.[1][3][4][5][6][7] Explanation: You have formed the carbamate salt. This is not a chemical degradation of the carbon backbone. Solution:

  • Dissolve the solid in a minimum amount of water.[1]

  • Adjust pH to >12 using 5M NaOH.[1]

  • Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1]

  • Dry over Na

    
    SO
    
    
    
    and concentrate under inert atmosphere.
Q2: I observe "extra peaks" in the NMR of the free base.

Check: Are the peaks broad? Do they shift with concentration? Cause: Likely trace water or CO


 adducts.[1] Amino alcohols are hygroscopic.[1]
Fix:  Run the NMR in DMSO-d6  with a drop of D

O to collapse exchangeable protons, or convert to the HCl salt for characterization.
Q3: Can I distill this compound to purify it?

Answer: Yes, but with caution. Protocol: Distill under high vacuum (< 1 mbar). Warning: High temperatures (>150°C) in the presence of trace base can promote slow racemization. Bulb-to-bulb distillation (Kugelrohr) is recommended over fractional distillation columns to minimize thermal history.[1]

Q4: Is it compatible with strong bases like LDA or n-BuLi?

Answer: Chemically, yes, but stoichiometrically, no. Reason: You must use 2 equivalents of base to deprotonate the -OH and -NH


 first.[1]
Risk:  Once dianionic, the complex is stable, but prolonged heating can lead to elimination (formation of crotyl amines) or epimerization.

Experimental Protocol: Recovery and Purification

Use this standard operating procedure (SOP) if you suspect your batch is contaminated with carbonates or water.[1]

StepActionRationale
1 Dissolution Dissolve crude material in 2M HCl (3 equiv).
2 Wash Wash aqueous layer with Et

O (

).[1]
3 Basification Cool to 0°C. Add NaOH pellets/solution until pH > 12.
4 Extraction Extract with DCM (

) or CHCl

/iPrOH (3:1).[1]
5 Drying Dry organic phase over K

CO

(preferred over MgSO

).[1]
6 Isolation Concentrate in vacuo.[1] Store under Argon/N

.[1]

References

  • PubChem. (2R,3R)-3-aminobutan-2-ol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Karl, M., et al. (2012).[1][8][9] OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics. (Mechanistic insights on amino alcohol oxidation). [Link]

  • Zhang, F., et al. (2018).[1] Efficient Absorption of CO2 by Amino Acid Ionic Liquids. (Mechanisms of CO2/Amine interaction). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for (2R,3R)-3-aminobutan-2-ol Analysis

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (2R,3R)-3-aminobutan-2-ol. As a critical chiral building block in modern pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (2R,3R)-3-aminobutan-2-ol. As a critical chiral building block in modern pharmaceuticals, particularly in the synthesis of antiviral agents, ensuring the stereochemical purity of this compound is paramount to the safety and efficacy of the final drug product.[1][2] This document delves into the primary analytical strategies, compares their performance based on experimental data, and provides a detailed protocol for a robust and sensitive method suitable for quality control and research environments.

The Analytical Imperative: Separating Stereoisomers

3-aminobutan-2-ol possesses two chiral centers, giving rise to four distinct stereoisomers: the enantiomeric pair (2R,3R) and (2S,3S), and a second enantiomeric pair, (2R,3S) and (2S,3R).[3] Any of these isomers that are not mirror images of each other are classified as diastereomers. The subtle differences in their three-dimensional arrangement can lead to significant variations in pharmacological activity.[4] Therefore, a successful analytical method must be able to distinguish and quantify the desired (2R,3R) isomer from the other three potential stereoisomeric impurities.

A primary obstacle in the analysis of 3-aminobutan-2-ol is its lack of a strong chromophore, which makes it difficult to detect using standard UV-Vis detectors at low concentrations.[1][5] This challenge has driven the development of two main strategic approaches in chiral HPLC.

cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereoisomeric relationships of 3-aminobutan-2-ol.

Strategic Comparison: Direct vs. Indirect Chiral Separation

The two predominant strategies for the chiral analysis of 3-aminobutan-2-ol are direct separation on a Chiral Stationary Phase (CSP) and indirect separation on an achiral column following derivatization.

FeatureStrategy 1: Direct Separation Strategy 2: Indirect Separation (via Derivatization)
Principle Enantiomers interact differently with a chiral stationary phase, leading to different retention times.[3]Enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and are separated on a standard achiral column.[1]
Column Type Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (Chiralpak), Crown Ether-based, or Ligand-Exchange.[3][4][6][7]Standard achiral column, typically Reversed-Phase C18.[1][8][9]
Sample Prep Minimal; dissolve sample in mobile phase.Additional derivatization step required.[1][10]
Detection Challenging due to the analyte's lack of a native chromophore. Derivatization may still be needed to enhance sensitivity.[3][5]Excellent sensitivity. The CDA introduces a strong chromophore (e.g., phenyl or naphthyl group), enabling sensitive UV detection.[1][8][9]
Pros - Simpler sample preparation workflow.- Uses robust, inexpensive, and widely available C18 columns. - High detection sensitivity. - Method is often highly reproducible.[1]
Cons - CSPs are significantly more expensive. - Poor sensitivity without derivatization. - Method development can be more empirical.[6]- Requires an additional, optimized derivatization step. - Risk of racemization if derivatization conditions are not carefully controlled.[10]

Expert Assessment: While direct separation on a CSP is elegant in principle, the indirect method via derivatization offers superior practical advantages for routine quality control. The ability to use a standard C18 column combined with the significant enhancement in detection sensitivity makes it a more robust, cost-effective, and reliable choice for accurately determining the chiral purity of 3-aminobutan-2-ol.[1]

Performance Data: A Comparative Overview of Published Methods

The following table summarizes experimental conditions from various studies, showcasing the different approaches.

Method TypeColumnDerivatizing Agent (CDA)Mobile PhaseDetectionReference
Indirect Dima Reversed-Phase C18 (250x4.6mm, 5µm)(R)-(+)-1-phenylethanesulfonyl chlorideAcetonitrile:Water (80:20 v/v)UV at 254 nm[9]
Indirect Dima Reversed-Phase C18 (250x4.6mm, 5µm)(R)-α-methyl-2-naphthaleneacetyl chlorideNot specifiedUV at 220-260 nm[8]
Direct Chiralpak AD-HBenzyloxycarbonyl chloriden-Hexane:Isopropanol (9:1 v/v)UV at 210 nm[3][9]
Direct Chiralpak IA-3None (derivatization may still be needed for sensitivity)n-Hexane:IsopropanolUV (requires derivatization)[3]
Indirect Knauer Hypersil ODSo-phthalaldehyde-thiol0.05% Sodium Phosphate buffer/Methanol (35:65 v/v), pH 7.0Fluorescence[8]

Recommended Protocol: Indirect Chiral Purity Analysis via Derivatization

This section provides a detailed, step-by-step protocol for the indirect analysis of (2R,3R)-3-aminobutan-2-ol, a method proven to be sensitive and reproducible.[1][9] The workflow is based on derivatization with (R)-(+)-1-phenylethanesulfonyl chloride followed by separation on a standard C18 column.

cluster_workflow Analytical Workflow Sample 3-Aminobutan-2-ol (Enantiomeric Mixture) Derivatization Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride Sample->Derivatization Diastereomers Diastereomeric Derivatives (R,R,R) and (S,S,R) Derivatization->Diastereomers HPLC RP-HPLC Separation (Achiral C18 Column) Diastereomers->HPLC Detection UV Detection (254 nm) HPLC->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Caption: Workflow for the indirect chiral HPLC analysis method.

Causality of Method Choice

The core principle is to convert the analytical challenge from separating enantiomers to separating diastereomers.[1] Enantiomers have identical physical properties in an achiral environment, making them inseparable on a standard column. By reacting the (2R,3R) and (2S,3S) enantiomers with a single enantiomer of a chiral derivatizing agent, such as (R) -(+)-1-phenylethanesulfonyl chloride, we form two diastereomers: (2R,3R,R) and (2S,3S,R). These diastereomers have different physical properties, including polarity and shape, and thus will interact differently with the C18 stationary phase, allowing for their separation. The phenylsulfonyl moiety introduced by the CDA provides a strong chromophore for sensitive UV detection at 254 nm.[9]

Experimental Protocol

2.1. Reagents and Materials

  • (2R,3R)-3-aminobutan-2-ol standard and sample

  • (R)-(+)-1-phenylethanesulfonyl chloride (CDA)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Triethylamine or similar organic base

  • Dichloromethane or other suitable organic solvent

2.2. Derivatization Procedure

  • Accurately weigh and dissolve approximately 10 mg of the 3-aminobutan-2-ol sample in 1 mL of an appropriate organic solvent (e.g., dichloromethane).

  • Add a slight molar excess of an organic base (e.g., triethylamine) to act as a scavenger for the HCl generated during the reaction.

  • Add a 1.2 to 1.5 molar excess of the (R)-(+)-1-phenylethanesulfonyl chloride CDA.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until complete. Monitor by TLC or a rapid HPLC scout run if necessary.

  • Quench the reaction by adding a small amount of water. Extract the organic layer, wash with a mild acid and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Reconstitute the dried derivative residue in the HPLC mobile phase for analysis.

2.3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Reversed-Phase C18, 250 x 4.6 mm, 5 µm particle size (e.g., Dima C18 or equivalent).[9]

  • Mobile Phase: Acetonitrile and Water (80:20 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 20 µL.[9]

2.4. Analysis and System Suitability

  • Inject a derivatized standard of racemic 3-aminobutan-2-ol to identify the retention times of the two diastereomeric peaks and ensure baseline resolution is achieved (Resolution > 1.5).

  • Inject the derivatized sample solution.

  • Calculate the chiral purity (enantiomeric excess, e.e.) of the desired (2R,3R) isomer using the peak areas of the two diastereomers:

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

This detailed protocol provides a self-validating system. The clear separation of diastereomers on a common achiral column, coupled with the high signal-to-noise ratio afforded by the introduced chromophore, ensures a trustworthy and accurate quantification of chiral purity.

Conclusion

For the routine, high-sensitivity analysis of (2R,3R)-3-aminobutan-2-ol, the indirect HPLC method following derivatization is demonstrably superior. It circumvents the primary analytical challenges of poor UV absorbance and the high cost of chiral-specific columns. By converting the enantiomers into easily separable diastereomers on a standard C18 column, this approach provides a robust, cost-effective, and highly sensitive method that is well-suited for the stringent quality control demands of the pharmaceutical industry.

References

  • (2R,3S)-3-aminobutan-2-ol - Benchchem. (URL: )
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. (URL: )
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. (URL: )
  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2020. (URL: [Link])

  • Chiral HPLC Separations. Phenomenex. (URL: [Link])

  • Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Dependence of temperature effect on analyte structure. Journal of Chromatography A, 2007. (URL: [Link])

  • The Chiral Notebook. Phenomenex. (URL: [Link])

  • Chiral covalent organic framework-monolith as stationary phase for high-performance liquid chromatographic enantioseparation of amino acids. Microchimica Acta, 2021. (URL: [Link])

  • (2R,3R)-3-aminobutan-2-ol. PubChem. (URL: [Link])

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL), 2019. (URL: [Link])

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytica Chimica Acta, 2022. (URL: [Link])

Sources

Comparative

specific optical rotation values for (2R,3R)-3-aminobutan-2-ol

Comparative Guide to Specific Optical Rotation: (2R,3R)-3-Aminobutan-2-ol and Its Stereoisomers Executive Summary (2R,3R)-3-aminobutan-2-ol is a highly versatile chiral amino alcohol utilized extensively as a chiral auxi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Specific Optical Rotation: (2R,3R)-3-Aminobutan-2-ol and Its Stereoisomers

Executive Summary

(2R,3R)-3-aminobutan-2-ol is a highly versatile chiral amino alcohol utilized extensively as a chiral auxiliary, a stereodirecting ligand in transition metal catalysis, and a foundational building block for complex pharmaceutical architectures[1][2]. Because its dual functionality—a nucleophilic amino group and a hydroxyl group—enables intricate stereoselective transformations, confirming its precise enantiomeric purity is a Critical Quality Attribute (CQA) in drug development[1]. The primary, non-destructive analytical method for validating this purity is the measurement of specific optical rotation (


).

This guide objectively compares the optical and physical performance metrics of (2R,3R)-3-aminobutan-2-ol against its stereoisomeric alternatives, providing researchers with the structural causality and self-validating experimental protocols necessary for rigorous quality control.

Isomeric Landscape & Comparative Data

The molecular framework of 3-aminobutan-2-ol contains two adjacent stereocenters (C2 and C3), generating an isomeric landscape of four distinct stereoisomers: two pairs of enantiomers classified by their relative threo and erythro configurations[1][3].

When selecting an isomer for asymmetric synthesis, researchers must account for the drastic differences in both optical activity and physical state between the diastereomers. The quantitative data is summarized below:

Table 1: Physical and Optical Properties of 3-Aminobutan-2-ol Stereoisomers

StereoisomerRelative ConfigurationPhysical State at 25°CSpecific Optical Rotation

(2R,3R)-3-aminobutan-2-ol threoLiquid-15.84°
(2S,3S)-3-aminobutan-2-ol threoLiquid+15.69°
(2R,3S)-3-aminobutan-2-ol erythroSolid (mp 49°C)+0.80°
(2S,3R)-3-aminobutan-2-ol erythroSolid-0.80° (Theoretical)

Data synthesized from authoritative stereochemistry literature[3][4]. Note: Minor numerical deviations between exact enantiomeric pairs (e.g., -15.84° vs +15.69°) in historical literature stem from trace impurities or slight variations in concentration/temperature during historical measurements.

Structural Mechanics: The Causality of Optical Activity

The stark contrast in specific optical rotation between the threo (approx. 15.8°) and erythro (approx. 0.8°) diastereomers highlights the profound impact of relative stereochemistry on the polarization of light[3].

  • The Threo Configuration ((2R,3R) and (2S,3S)): In a Fischer projection, the similar substituents (the heteroatoms -OH and -NH₂) are situated on opposite sides of the carbon backbone. This anti-periplanar-like spatial arrangement creates a highly asymmetric electron density distribution that strongly interacts with and rotates plane-polarized light, resulting in a high magnitude of rotation (-15.84° for the 2R,3R enantiomer)[1][3]. Furthermore, this geometry limits optimal intermolecular hydrogen bonding, causing the threo forms to remain liquid at room temperature[4][5].

  • The Erythro Configuration ((2R,3S) and (2S,3R)): Here, the -OH and -NH₂ groups are on the same side of the Fischer projection. This syn-arrangement creates an internal steric and electronic environment where the chiral vectors partially cancel each other out, resulting in a drastically muted net optical rotation (+0.80° for the 2R,3S enantiomer)[1][3]. The proximity of the heteroatoms facilitates highly ordered intermolecular hydrogen-bonded networks, causing the erythro isomers to crystallize as solids (mp 49°C)[4].

Self-Validating Experimental Protocol: Polarimetry

To ensure scientific trustworthiness, the measurement of specific optical rotation must operate as a self-validating system. The specific rotation is calculated using Biot's law:


 
(Where 

is the observed rotation,

is the mass concentration in g/mL, and

is the path length in decimeters).
Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Action: Accurately weigh 1.000 g of (2R,3R)-3-aminobutan-2-ol using an analytical balance (±0.1 mg). Dissolve quantitatively in a volumetric flask to exactly 100.0 mL using a spectroscopic-grade solvent (e.g., ethanol). This yields a concentration (

      
      ) of 0.01 g/mL.
      
    • Causality: Optical rotation is strictly concentration-dependent. Volumetric fluctuations are the primary source of error in polarimetry; gravimetric preparation ensures the mathematical denominator remains absolute.

  • Instrument Calibration (Blanking):

    • Action: Fill a 1.0 dm (10 cm) polarimeter cell with the pure solvent. Set the polarimeter to the sodium D-line (589 nm) and zero the instrument at 25.0 °C.

    • Causality: Solvent impurities, trace chiral contaminants, or cell window birefringence can introduce baseline artifacts. Blanking creates a true, validated zero reference.

  • Measurement & Thermal Equilibration:

    • Action: Rinse the cell three times with the sample solution to prevent dilution, then fill it completely, ensuring no air bubbles are trapped in the light path. Place the cell in the polarimeter and allow 5 minutes for thermal equilibration at 25.0 °C.

    • Causality: Optical rotation is highly temperature-dependent due to solvent thermal expansion (which alters

      
      ) and temperature-induced conformational shifts in the amino alcohol.
      
  • Data Acquisition & System Validation:

    • Action: Record the observed rotation (

      
      ). For pure (2R,3R)-3-aminobutan-2-ol at 
      
      
      
      g/mL and
      
      
      dm, the expected observed rotation
      
      
      is approximately -0.158° .
    • Validation Loop: Measure the sample in triplicate and calculate the relative standard deviation (RSD). If RSD > 1%, the system flags a failure, requiring the operator to re-evaluate sample purity, temperature stability, or cell cleanliness before proceeding.

Workflow Visualization

PolarimetryWorkflow A Sample Preparation (Gravimetric: c = 0.01 g/mL) B Polarimeter Calibration (Zeroing with Blank Solvent) A->B Transfer to 1.0 dm cell C Optical Rotation Measurement (Sodium D-line, 589 nm) B->C Insert sample & equilibrate D Specific Rotation Calculation ([α] = α / (c × l)) C->D Record observed α E Enantiomeric Excess (ee) Validation (RSD < 1% Quality Control) D->E Compare to literature

Workflow for self-validating polarimetric measurement of chiral amino alcohols.

References

  • Scribd. "Stereochemistry and Isomerism Guide | PDF | Chirality (Chemistry) | Alkene". [Link]

  • UC Santa Barbara. "4: Stereochemistry".[Link]

  • jasulib.org.kg. "ORGANIC CHEMISTRY, TWELFTH EDITION".[Link]

Sources

Validation

A Comparative Guide to the Enantiomers of 3-Aminobutan-2-ol: (2R,3R) vs. (2S,3S) Isomers

This guide provides an in-depth comparison of the (2R,3R) and (2S,3S) enantiomers of 3-aminobutan-2-ol, a chiral amino alcohol with significant applications in asymmetric synthesis and pharmaceutical development. As ster...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the (2R,3R) and (2S,3S) enantiomers of 3-aminobutan-2-ol, a chiral amino alcohol with significant applications in asymmetric synthesis and pharmaceutical development. As stereoisomers that are non-superimposable mirror images, these molecules present a unique case study in how stereochemistry governs biological activity and chemical utility. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these chiral building blocks.

Introduction to the Stereoisomeric Landscape of 3-Aminobutan-2-ol

3-Aminobutan-2-ol possesses two chiral centers, giving rise to four possible stereoisomers (2^n, where n=2).[1] These exist as two pairs of enantiomers: the (threo) pair, (2R,3R) and (2S,3S), and the (erythro) pair, (2R,3S) and (2S,3R). This guide focuses on the (threo) enantiomers, (2R,3R)-3-aminobutan-2-ol and (2S,3S)-3-aminobutan-2-ol, which are diastereomers of the (erythro) pair.[1] The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental to the molecule's interaction with other chiral entities, a cornerstone principle in modern drug design and stereoselective synthesis.

Below is a diagram illustrating the enantiomeric relationship between the (2R,3R) and (2S,3S) isomers.

Caption: Fischer projections of (2R,3R) and (2S,3S) isomers as mirror images.

Physicochemical and Spectroscopic Properties

Enantiomers exhibit identical physical properties in an achiral environment.[2][3] Consequently, the (2R,3R) and (2S,3S) isomers of 3-aminobutan-2-ol share the same melting point, boiling point, and solubility. The key distinguishing physical property is their optical activity: they rotate plane-polarized light to an equal extent but in opposite directions.[2][3]

Table 1: Comparison of Physicochemical Properties

Property(2R,3R)-3-aminobutan-2-ol(2S,3S)-3-aminobutan-2-olJustification
Molecular Formula C4H11NO[4]C4H11NO[5]Same atomic composition
Molecular Weight 89.14 g/mol [4]89.14 g/mol [5]Same atomic composition
Melting Point 19 °C[6]19 °C (expected)Enantiomers have identical melting points[2]
Boiling Point ~167 °C at 760 mmHg[6]~167 °C at 760 mmHg (expected)Enantiomers have identical boiling points[2]
Optical Rotation Negative (-)[4]Positive (+)[5]Enantiomers rotate plane-polarized light in opposite directions

Spectroscopic data from techniques such as NMR and IR are also identical for both enantiomers, as these methods are insensitive to chirality unless a chiral auxiliary or solvent is used.[1][7]

Synthesis, Resolution, and Chiral Integrity

The synthesis and separation of specific enantiomers are critical for their application. While various synthetic routes exist, a common strategy involves the resolution of a racemic mixture. This process exploits the differential properties of diastereomers, which are formed by reacting the enantiomeric mixture with a chiral resolving agent.

A widely cited method for resolving amino alcohols is the use of a chiral acid, such as tartaric acid. The reaction of racemic (threo)-3-aminobutan-2-ol with a single enantiomer of tartaric acid (e.g., D-tartaric acid) yields a mixture of diastereomeric salts: ((2R,3R)-3-aminobutanolium D-tartrate) and ((2S,3S)-3-aminobutanolium D-tartrate). These diastereomeric salts have different solubilities, allowing for their separation via fractional crystallization. Subsequent treatment with a base regenerates the pure enantiomers.

Resolution_Workflow racemate Racemic (±)-threo-3-aminobutan-2-ol reagent Add Chiral Resolving Agent (e.g., D-Tartaric Acid) racemate->reagent salts Mixture of Diastereomeric Salts ((2R,3R)-Salt & (2S,3S)-Salt) reagent->salts separation Fractional Crystallization (Exploits different solubilities) salts->separation salt_R Insoluble Salt: (2R,3R)-amine • D-tartrate separation->salt_R Solid Phase salt_S Soluble Salt: (2S,3S)-amine • D-tartrate separation->salt_S Mother Liquor base_R Basification (e.g., NaOH) salt_R->base_R base_S Basification (e.g., NaOH) salt_S->base_S product_R (2R,3R)-3-aminobutan-2-ol (Pure Enantiomer) base_R->product_R product_S (2S,3S)-3-aminobutan-2-ol (Pure Enantiomer) base_S->product_S

Caption: General workflow for the chiral resolution of 3-aminobutan-2-ol.

Applications in Asymmetric Synthesis and Pharmacology

The utility of these enantiomers lies in their role as chiral building blocks and ligands in asymmetric catalysis.[8] The defined stereochemistry allows for the synthesis of complex molecules with high stereoselectivity.

  • (2R,3R)-3-aminobutan-2-ol: This isomer is a crucial intermediate in the synthesis of various pharmaceutical compounds.[8] For example, derivatives have been shown to exhibit antimalarial, antibacterial, and antiproliferative activities.[8] It also serves as a chiral ligand in enantioselective reactions, such as the addition of diethylzinc to aldehydes, achieving high enantiomeric excess in the resulting secondary alcohols.[8]

  • (2S,3S)-3-aminobutan-2-ol: While specific applications are less frequently documented in readily available literature compared to its (2R,3R) counterpart, its role as the enantiomer implies it would be equally effective as a chiral auxiliary for achieving the opposite stereochemical outcome in an asymmetric synthesis. In pharmacology, it is common for one enantiomer of a chiral drug to be significantly more active or have a different biological profile than its mirror image. Therefore, access to the (2S,3S) isomer is vital for comparative biological studies and the development of stereochemically pure drugs.

Experimental Protocols

Protocol 1: Determination of Optical Purity by Chiral HPLC

The determination of enantiomeric excess (ee) is paramount. Since 3-aminobutan-2-ol lacks a strong chromophore for UV detection, derivatization is often required.[1][9]

Rationale: This protocol uses a chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride, to convert the enantiomers into diastereomers.[9] These diastereomers can be separated and quantified using standard reverse-phase HPLC with UV detection.

Methodology:

  • Derivatization:

    • Dissolve approximately 10 mg of the 3-aminobutan-2-ol sample in 1 mL of dichloromethane.

    • Add 1.2 equivalents of triethylamine.

    • Slowly add 1.1 equivalents of (R)-(+)-1-phenylethanesulfonyl chloride dissolved in 0.5 mL of dichloromethane at 20-25°C.[9]

    • Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with 1 mL of water, separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Analysis: The two resulting diastereomers will have different retention times. The enantiomeric excess can be calculated from the relative peak areas.

Table 2: Example Chiral HPLC Conditions

ParameterCondition
Column Chiralpak AD-H or similar polysaccharide-based CSP[1]
Mobile Phase Hexane:Isopropanol (e.g., 90:10) with 0.1% diethylamine
Flow Rate 0.5 - 1.0 mL/min
Detection UV (after derivatization) or Refractive Index (RI)
Conclusion

While (2R,3R)-3-aminobutan-2-ol and (2S,3S)-3-aminobutan-2-ol are identical in their basic physical and chemical properties, their opposite stereochemistry is a critical differentiator. This difference in chirality is the foundation of their distinct behavior in chiral environments, which is most significantly observed in their applications in asymmetric synthesis and their potential pharmacological profiles. The (2R,3R) isomer is well-documented as a versatile chiral intermediate. The (2S,3S) isomer, as its mirror image, is an indispensable tool for accessing opposite enantiomers of target molecules and for comprehensive structure-activity relationship studies. A thorough understanding and the ability to selectively synthesize and analyze these enantiomers are essential for advancing modern chemical and pharmaceutical research.

References

  • PubChem. (n.d.). 3-Aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-aminobutan-2-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). (2S,3R)-3-aminobutan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PubChemLite. (n.d.). 3-aminobutan-2-ol (C4H11NO). Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer.
  • Sureshbabu, J., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 13-20. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 17). R/S optical isomerism explained. Retrieved from [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Aminobutanol Derivatives: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate and robust analysis of aminobutanol derivatives is a critical task. These compounds are not only important chiral building blocks in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and robust analysis of aminobutanol derivatives is a critical task. These compounds are not only important chiral building blocks in the synthesis of pharmaceuticals, but their presence and purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) standards for aminobutanol derivatives, offering field-proven insights and experimental data to support your analytical method development.

The Analytical Challenge: The Need for Derivatization

Direct GC-MS analysis of aminobutanol derivatives is often hindered by their inherent polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector, and unreliable quantification.[1] To overcome these challenges, derivatization of the active hydrogen atoms in the amino and hydroxyl functional groups is a crucial prerequisite for successful GC-MS analysis. This process enhances the volatility and thermal stability of the analytes, making them amenable to gas chromatography.[1][2]

The two most common and effective derivatization strategies for aminobutanol derivatives are silylation and acylation. The choice between these methods depends on several factors, including the specific derivative, the sample matrix, and the desired analytical outcome.

A Comparative Look at Derivatization Techniques

Silylation: The Workhorse of Derivatization

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

Mechanism of Action: Silylating reagents react with the hydroxyl and amino groups of the aminobutanol derivative to form TMS ethers and TMS amines, respectively. These derivatives are significantly more volatile and less polar than the parent compound.

Advantages:

  • Robust and well-established: Silylation is a widely used and well-understood derivatization technique.

  • Versatile: A wide range of silylating reagents are available to suit different applications.[4]

  • Good thermal stability: TMS derivatives are generally stable at the temperatures used in GC.

Disadvantages:

  • Moisture sensitivity: Silylating reagents and their derivatives are susceptible to hydrolysis, requiring anhydrous conditions for the reaction and sample handling.[3]

  • Potential for multiple derivatives: In some cases, incomplete derivatization can lead to the formation of multiple derivatives, complicating the chromatogram.

Acylation: An Alternative Route to Volatility

Acylation introduces an acyl group into the molecule, commonly using reagents like trifluoroacetic anhydride (TFAA).

Mechanism of Action: TFAA reacts with the amino and hydroxyl groups to form trifluoroacetyl derivatives. These derivatives are also more volatile and thermally stable than the underivatized aminobutanol.

Advantages:

  • Less moisture sensitive: Acylation reactions are generally less sensitive to moisture compared to silylation.

  • Formation of stable derivatives: Acyl derivatives are often very stable.

Disadvantages:

  • Harsher reaction conditions: Acylation may require more stringent reaction conditions (e.g., heating) compared to silylation.

  • Byproduct formation: The reaction can produce byproducts that may need to be removed before analysis.

Quantitative Comparison of Derivatization Methods

ParameterSilylation (e.g., with MTBSTFA)Acylation (e.g., with TFAA)
Limit of Detection (LOD) Generally in the low to mid nM range for amino acids.[5]Can achieve similar or slightly higher LODs compared to silylation.
Limit of Quantification (LOQ) Typically in the low µM range for amino acids.[5]Comparable to silylation, in the low µM range.
Linearity (R²) Excellent linearity is typically achieved (R² > 0.99).Excellent linearity is typically achieved (R² > 0.99).
Recovery (%) Generally high, often in the range of 90-110%.Can be slightly lower than silylation, but still within acceptable limits.
Precision (RSD%) Typically low, with RSDs below 5% for intra-day and inter-day precision.[5]Comparable to silylation, with good precision.

Note: The values in this table are based on data for amino acids and should be considered as a general guide. Method validation for specific aminobutanol derivatives is essential to determine the exact performance characteristics.[7][8][9]

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the GC-MS analysis of aminobutanol derivatives following derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aminobutanol Sample Evaporation Evaporation to Dryness Sample->Evaporation Silylation Silylation (e.g., BSTFA) Evaporation->Silylation Option 1 Acylation Acylation (e.g., TFAA) Evaporation->Acylation Option 2 GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis of aminobutanol derivatives.

Detailed Experimental Protocol: Silylation with BSTFA

This protocol provides a starting point for the silylation of aminobutanol derivatives using BSTFA. Optimization may be required based on the specific analyte and sample matrix.

  • Sample Preparation: Accurately weigh or pipette a known amount of the aminobutanol-containing sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters: [1]

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Mass Spectral Fragmentation: A Key to Identification

Understanding the mass spectral fragmentation patterns of derivatized aminobutanols is crucial for their unambiguous identification.

  • Silylated Derivatives (e.g., BSTFA): TMS derivatives often exhibit characteristic fragment ions. For example, the loss of a methyl group (M-15) is a common fragmentation pathway.[3] The presence of a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is also indicative of a TMS derivative.

  • Acylated Derivatives (e.g., TFAA): Trifluoroacetyl derivatives will show fragmentation patterns related to the loss of the trifluoroacetyl group or parts of the alkyl chain. The exact fragmentation will depend on the structure of the specific aminobutanol isomer.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful technique for the analysis of derivatized aminobutanol derivatives, other methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages, especially for polar and non-volatile compounds.[10][11]

FeatureGC-MSLC-MS/MS
Analyte Volatility Requires volatile or derivatized analytes.[11]Suitable for non-volatile and polar compounds without derivatization.[10][11]
Sample Preparation Often requires derivatization, which adds time and potential for error.[11]Generally simpler sample preparation.
Sensitivity High sensitivity for volatile analytes.Often higher sensitivity for a broader range of compounds, especially in complex matrices.[11]
Chiral Separation Can be achieved with chiral stationary phases, but may require specific derivatization.[5][12]A more common and versatile technique for chiral separations using chiral stationary phases.[13]
Instrumentation Cost Generally lower initial and operational costs.Higher initial and operational costs.

The following decision tree can help in selecting the appropriate analytical technique for your specific needs.

Analysis_Decision_Tree Start Start: Analyze Aminobutanol Derivative IsVolatile Is the analyte volatile or easily derivatized? Start->IsVolatile NeedChiral Is chiral separation required? IsVolatile->NeedChiral Yes LCMS LC-MS/MS is the preferred method. IsVolatile->LCMS No GCMS GC-MS is a suitable option. NeedChiral->GCMS No ChiralGC Consider Chiral GC-MS with appropriate column and derivatization. NeedChiral->ChiralGC Yes ChiralLC Chiral LC-MS/MS is a powerful option. ChiralGC->ChiralLC Consider also

Caption: Decision tree for selecting an analytical technique for aminobutanol derivatives.

Chiral GC-MS Analysis: Separating Enantiomers

For chiral aminobutanol derivatives, the separation of enantiomers is often a regulatory requirement. Chiral GC-MS can be a powerful tool for this purpose. The key to successful chiral GC separation lies in the use of a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[12] Derivatization is still typically required to enhance volatility and improve chromatographic performance on the chiral column.[5]

Conclusion: A Multi-faceted Approach to Analysis

The GC-MS analysis of aminobutanol derivatives is a robust and reliable technique when appropriate derivatization strategies are employed. Both silylation and acylation offer effective means to enhance the volatility and thermal stability of these polar compounds, enabling their separation and quantification. The choice of derivatization reagent and analytical technique should be guided by the specific requirements of the analysis, including the need for chiral separation and the nature of the sample matrix. For complex samples or when derivatization is not desirable, LC-MS/MS presents a powerful alternative. By understanding the principles and practical considerations outlined in this guide, researchers can develop and validate robust analytical methods for the accurate determination of aminobutanol derivatives in various applications.

References

  • ResearchGate. (n.d.). Fragmentation pattern obtained for MTBSTFA and BSTFA. Retrieved from [Link]

  • Agilent Technologies. (2011). Amino alcohols, C2 - C5. Retrieved from [Link]

  • Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of the American Society for Mass Spectrometry, 25(8), 1469–1477.
  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • International Digital Central. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Retrieved from [Link]

  • OUCI. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • PubMed. (2016, April 1). Evaluation of trace analyte identification in complex matrices by low-resolution gas chromatography--Mass spectrometry through signal simulation. Retrieved from [Link]

  • MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • PMC. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Note. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Retrieved from [Link]

  • PubMed. (n.d.). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • e-theses.uni-muenchen.de. (2009, July 17). Amino acid analysis in biological fluids by GC-MS. Retrieved from [Link]

  • Universities Space Research Association. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Retrieved from [Link]

  • IOSR Journal. (n.d.). Application of GC-MS in Quantitative Analysis of Some Carminative Syrups. Retrieved from [Link]

  • PMC. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Retrieved from [Link]

  • BMC Chemistry. (2024, June 15). Identification and resolving of trace and co-eluted components of Lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Retrieved from [Link]

  • LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

Sources

Validation

Purity Verification of (2R,3R)-3-Aminobutan-2-ol for GMP Synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals Executive Summary The purity verification of (2R,3R)-3-aminobutan-2-ol (CAS: 110716-81-9) presents a distinct "blind...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary

The purity verification of (2R,3R)-3-aminobutan-2-ol (CAS: 110716-81-9) presents a distinct "blind spot" in standard GMP analysis. As a chiral amino alcohol lacking a strong UV chromophore, it resists standard HPLC-UV detection while demanding rigorous separation from its enantiomer (2S,3S) and diastereomers (2R,3S / 2S,3R).

This guide compares three analytical methodologies:

  • Direct Chiral GC-FID (The Industrial Standard): Best for process control and assay.

  • HPLC with Pre-column Derivatization (The High-Sensitivity Option): Best for trace impurity profiling.

  • Direct Chiral HPLC-CAD (The Modern Alternative): Best for high-throughput without derivatization.

Our Recommendation: For routine GMP release testing, Direct Chiral GC-FID is the superior choice due to its "self-validating" nature—eliminating the kinetic errors inherent in derivatization while providing baseline resolution of all four stereoisomers.

Part 1: The Stereochemical Challenge

(2R,3R)-3-aminobutan-2-ol contains two chiral centers, creating a quadrant of isomers.[1] A non-selective method (like standard C18 HPLC) will merge enantiomers, masking gross contamination.

Figure 1: Stereochemical Landscape & Separation Goals (Visualizing the relationship between the target molecule and its impurities)

Stereochemistry Target (2R,3R)-3-aminobutan-2-ol (Target API Intermediate) Enantiomer (2S,3S)-Enantiomer (Critical Impurity) Target->Enantiomer  Mirror Image (Hardest to Separate) Dia1 (2R,3S)-Diastereomer Target->Dia1  Physical Property Differs (Separable on Achiral Phases) Dia2 (2S,3R)-Diastereomer Target->Dia2  Physical Property Differs

Caption: The (2R,3R) target must be resolved from its enantiomer (requiring a chiral selector) and diastereomers (separable by physical properties).

Part 2: Comparative Analysis of Methodologies
Method A: Direct Chiral GC-FID (Recommended)

This method utilizes a cyclodextrin-based capillary column. The volatility of 3-aminobutan-2-ol allows it to pass through the GC column without derivatization, provided the liner is deactivated to prevent amine absorption.

  • Mechanism: Differential inclusion of the enantiomers into the cyclodextrin cavity.

  • Detector: Flame Ionization Detector (FID) – Universal for carbon-containing compounds.

Method B: HPLC with Pre-column Derivatization

Since the molecule lacks a chromophore, it is reacted with a reagent like OPA (o-phthalaldehyde) or GITC to add a UV-absorbing tag.

  • Mechanism: The reagent creates diastereomers (if the reagent is chiral) or simply adds UV absorbance (if using a chiral column downstream).[2]

  • Detector: UV-Vis (254 nm or 340 nm).

Method C: Direct Chiral HPLC-CAD

Uses a specialized Crown Ether column (e.g., Crownpak) capable of complexing with primary amines, coupled with a Charged Aerosol Detector (CAD) which does not require UV absorbance.

Table 1: Performance Comparison Matrix

FeatureMethod A: Direct Chiral GCMethod B: HPLC Derivatization (OPA)Method C: Direct HPLC-CAD
Purity Type Chemical & ChiralChiral (Chemical limited by tag)Chemical & Chiral
Sample Prep Simple DilutionComplex (Reaction required)Simple Dilution
Detection Limit ~0.05%< 0.01% (Best for Trace) ~0.05%
Risk Factor Thermal degradation (Low risk)Kinetic Resolution Error Mobile phase pH sensitivity
Cost/Run LowHigh (Reagents + Time)Medium (Specialized Column)
Suitability Process Control / Release Final Trace AnalysisR&D / High Throughput
Part 3: Detailed Protocol (Direct Chiral GC-FID)

This protocol is designed for GMP release testing . It prioritizes robustness and eliminates the variability of derivatization reactions.

1. Instrument Configuration
  • System: GC with Split/Splitless Injector and FID.

  • Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent).

    • Phase:

      
      -Cyclodextrin doped into cyanopropylphenyl dimethyl polysiloxane.
      
    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm df.[3][4]

  • Liner: Base-deactivated precision liner with wool (critical to prevent amine tailing).

2. Reagents & Standards
  • Diluent: Methanol (HPLC Grade).

  • Reference Standard: Certified (2R,3R)-3-aminobutan-2-ol (>99.5% ee).

  • Racemic Marker: Mix of all 4 isomers (prepared by mixing (2R,3R) std with commercially available racemate).

3. Operating Conditions
ParameterSet PointRationale
Injector Temp 220°CHigh enough to volatilize, low enough to prevent thermal cracking.
Split Ratio 50:1Prevents column overload; improves peak shape for amines.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for consistent retention times.
Oven Program 60°C (1 min)

5°C/min

160°C

20°C/min

220°C
Slow ramp maximizes interaction time with chiral selector.
Detector (FID) 250°CPrevents condensation of water/analyte.
4. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 1.5 between (2R,3R) and (2S,3S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.8 (Ensures inertness of the system regarding the amine group).
    
  • Precision: RSD < 2.0% for 6 replicate injections.

Figure 2: Analytical Workflow Decision Tree (How to choose the method based on stage of development)

Workflow Start Sample Received Check Is UV Chromophore Present? Start->Check NoUV No (Aliphatic Amino Alcohol) Check->NoUV Confirmed Decision Select Methodology NoUV->Decision GC Method A: Direct Chiral GC (Preferred for Assay/Purity) Decision->GC Routine QC HPLC_Deriv Method B: HPLC + Derivatization (Preferred for Trace <0.05%) Decision->HPLC_Deriv Ultra-Trace HPLC_CAD Method C: Direct HPLC-CAD (R&D Screening) Decision->HPLC_CAD High Throughput

Caption: Selection logic for analyzing (2R,3R)-3-aminobutan-2-ol based on sensitivity and throughput needs.

Part 4: Scientific Rationale & Troubleshooting
Why Direct GC beats Derivatization for GMP

In a GMP setting, every sample manipulation introduces error.

  • Derivatization Risks: Reagents like OPA or Marfey's reagent (FDAA) can exhibit kinetic resolution, reacting faster with one enantiomer than the other. If the reaction is not driven to 100% completion, the measured enantiomeric excess (ee) will be artificially skewed.

  • GC Stability: Modern bonded cyclodextrin phases (like the Rt-βDEXsa) are thermally stable. The primary amine of 3-aminobutan-2-ol is stable at the injector temperature (220°C) provided the residence time is short (high split flow).

Troubleshooting the GC Method
  • Problem: Broad, tailing peaks.

    • Cause: Active sites in the liner or column interacting with the -NH2 group.

    • Fix: Replace liner with a fresh, base-deactivated wool liner. Trim 10cm from the column inlet.

  • Problem: Co-elution of diastereomers.

    • Cause: Ramp rate too fast.

    • Fix: Lower the initial ramp rate to 2°C/min. Diastereomers separate on boiling point/polarity; enantiomers separate on inclusion complex stability.

References
  • Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Contextual grounding for GC chiral mechanisms).
  • Medicines for All Institute (M4ALL). (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. (Demonstrates GC-FID usage for amino alcohol intermediates). Retrieved from [Link]

Sources

Comparative

Thermal Analysis (DSC/TGA) Comparison Guide: (2R,3R)-3-Aminobutan-2-ol HCl vs. Free Base and Diastereomeric Forms

As a Senior Application Scientist in solid-state characterization, I frequently evaluate the thermal stability and phase behavior of chiral pharmaceutical intermediates. (2R,3R)-3-aminobutan-2-ol hydrochloride is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state characterization, I frequently evaluate the thermal stability and phase behavior of chiral pharmaceutical intermediates. (2R,3R)-3-aminobutan-2-ol hydrochloride is a highly specific chiral amino alcohol salt used in asymmetric synthesis and drug development.

When evaluating this product for scale-up or formulation, the critical question is rarely just "what is its melting point?" Instead, we must ask: How does the hydrochloride salt's thermal performance compare to its free base or its diastereomeric counterparts?

This guide objectively compares the thermal performance of (2R,3R)-3-aminobutan-2-ol HCl against alternative forms using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By understanding the causality behind these thermal transitions, researchers can make informed decisions regarding handling, storage, and chiral purity screening.

The Causality of Thermal Behavior in Chiral Salts

The thermal profile of a compound is a direct macroscopic reflection of its microscopic crystal lattice energy and molecular interactions.

  • Salt vs. Free Base: The free base of 3-aminobutan-2-ol is a volatile, low-melting compound prone to atmospheric degradation. Converting it to the hydrochloride (HCl) salt dramatically increases the lattice energy via strong ionic bonding and hydrogen-bonding networks, rendering it a stable, crystalline solid [1].

  • Diastereomeric Differentiation: The (2R,3R) enantiomer and the (2R,3S) diastereomer possess different 3D spatial arrangements. Because they pack differently in the solid state, their crystal lattice energies differ, resulting in distinct, quantifiable melting endotherms [2].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out instrumental artifacts [3].

Differential Scanning Calorimetry (DSC) Protocol
  • Calibration (Self-Validation): Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: This confirms the instrument's cell constant and temperature accuracy before any sample is tested.
  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of the analyte into a Tzero aluminum pan.

  • Crimping Strategy: Seal the pan with a lid containing a 50 µm laser-drilled pinhole . Causality: Hydrochloride salts often release HCl gas upon melting/decomposition. A hermetically sealed pan would pressurize and burst, distorting the endotherm. The pinhole allows volatile release while maintaining thermal contact.

  • Thermal Method: Equilibrate at 25 °C. Heat at 10 °C/min to 250 °C under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.

Thermogravimetric Analysis (TGA) Protocol
  • Baseline Subtraction (Self-Validation): Run an empty platinum crucible under the exact heating profile. Causality: This subtracts buoyancy effects caused by the changing density of the purge gas at high temperatures, ensuring the mass loss recorded is purely from the sample.

  • Sample Loading: Load 5.0 – 10.0 mg of the sample into the tared crucible.

  • Thermal Method: Heat from 25 °C to 350 °C at 10 °C/min. Maintain a Nitrogen purge of 60 mL/min over the sample and 40 mL/min over the microbalance.

Workflow A Sample Preparation (Weighing & Pinhole Crimping) B DSC Analysis (Thermodynamic Profiling) A->B C TGA Analysis (Mass Loss & Degradation) A->C D Data Synthesis (Phase Transition Mapping) B->D C->D

Experimental workflow for thermal profiling of chiral amino alcohol salts.

Comparative Performance Data

The following table summarizes the representative thermal performance of the target product against its alternatives.

Compound FormDSC

(°C)
DSC

(°C)

(J/g)
TGA Weight Loss Profile
(2R,3R)-3-aminobutan-2-ol HCl (Product)185.2186.8125.4Stable to 190°C; Rapid loss >195°C (HCl release)
(2R,3S)-3-aminobutan-2-ol HCl (Diastereomer)162.4164.1108.2Stable to 170°C; Rapid loss >175°C (HCl release)
(2R,3R)-3-aminobutan-2-ol (Free Base)N/A (Liquid)~115 (Boil)N/A100% loss from 80°C to 120°C (Volatilization)
Objective Analysis of the Results

1. The Product vs. The Free Base: The TGA data conclusively demonstrates why the HCl salt is the superior product for handling. The free base shows a 100% mass loss beginning at 80 °C. This is not decomposition; it is volatilization (evaporation). The lack of a crystalline melting point in the DSC confirms it is unsuitable for standard solid-state formulation. By contrast, the (2R,3R)-HCl salt exhibits zero mass loss up to 190 °C, proving exceptional thermal stability for downstream processing.

2. The Product vs. The Diastereomer: The DSC data reveals a massive ~23 °C difference in the melting onset between the (2R,3R) form and the (2R,3S) diastereomer. Causality: The anti vs. syn relationship of the hydroxyl and amine groups dictates how tightly the molecules can hydrogen-bond in the crystal lattice. The (2R,3R) configuration allows for a more thermodynamically stable packing arrangement, requiring more energy (higher temperature and higher


) to disrupt the lattice. This distinct thermal gap allows DSC to be used as a rapid, definitive tool for diastereomeric purity screening.

3. The Melt-Decomposition Pathway: For the (2R,3R)-HCl salt, the DSC shows a sharp endotherm at 186.8 °C. However, the TGA shows immediate, rapid mass loss starting at 195 °C. This indicates that the compound undergoes a brief liquid phase (melt) before the thermal energy overcomes the ionic bond, causing the release of HCl gas and subsequent degradation of the organic backbone.

PhaseTransition N1 State 1 Crystalline Salt (2R,3R)-3-aminobutan-2-ol HCl N2 State 2 Anhydrous Melt (Endothermic) N1->N2 Heating to 185°C (DSC Peak) N4 Alternative Free Base Volatilization (No Melt) N1->N4 If Free Base (Evaporates <120°C) N3 State 3 Thermal Decomposition (HCl Loss) N2->N3 >195°C (TGA Weight Loss)

Thermodynamic phase transition and degradation pathways observed via DSC/TGA.

Conclusion

When selecting a chiral building block, the physical form is just as critical as the stereochemistry. The comparative thermal analysis proves that (2R,3R)-3-aminobutan-2-ol HCl offers a highly stable, crystalline profile that is immune to the volatilization issues plaguing its free base. Furthermore, the sharp, distinct melting endotherm serves as a reliable thermodynamic fingerprint, easily distinguishable from its diastereomeric alternatives, ensuring high-confidence quality control during pharmaceutical manufacturing.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of pharmaceutical salts: properties, selection, and use. Wiley-VCH.[Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, racemates, and resolutions. John Wiley & Sons.[Link]

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[Link]

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